VPC32183
Description
Propriétés
Formule moléculaire |
C33H51N2O6P |
|---|---|
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-3-ylmethoxy)phenyl]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C33H51N2O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(36)35-31(28-41-42(37,38)39)25-29-20-22-32(23-21-29)40-27-30-18-17-24-34-26-30/h9-10,17-18,20-24,26,31H,2-8,11-16,19,25,27-28H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t31-/m1/s1 |
Clé InChI |
KMTDWYLEJRZIJN-HWNQJZBBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
VPC32183: A Technical Guide to its Mechanism of Action as a Dual LPA1/LPA3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC32183 is a competitive antagonist that exhibits high affinity for the lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3). As a dual antagonist, it serves as a critical tool in preclinical research for elucidating the physiological and pathological roles of LPA signaling. LPA, a bioactive phospholipid, exerts its effects through a family of G protein-coupled receptors (GPCRs), influencing a wide array of cellular processes, including cell proliferation, migration, and survival. The dysregulation of LPA signaling has been implicated in various diseases, most notably in the progression of fibrosis and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with LPA1 and LPA3 and the subsequent blockade of downstream signaling cascades. This document includes a compilation of available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the affected signaling pathways to facilitate a deeper understanding for researchers in the field.
Introduction to Lysophosphatidic Acid (LPA) Signaling
Lysophosphatidic acid (LPA) is a simple yet potent signaling molecule derived from membrane phospholipids. It functions as an extracellular ligand, binding to and activating at least six specific G protein-coupled receptors: LPA1, LPA2, LPA3, LPA4, LPA5, and LPA6. These receptors are expressed in a wide variety of tissues and cell types, and their activation initiates a complex network of intracellular signaling pathways.
The LPA1 and LPA3 receptors, members of the endothelial differentiation gene (EDG) family of GPCRs, are of particular interest due to their significant roles in both normal physiology and disease. LPA1 is widely expressed and has been extensively linked to the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment and differentiation.[1] LPA3 is also implicated in various physiological processes, and its signaling pathways are a subject of ongoing research.[2]
This compound: A Competitive Antagonist of LPA1 and LPA3
This compound is a synthetic small molecule designed as a competitive antagonist for the LPA1 and LPA3 receptors.[3] Its chemical structure allows it to bind to the orthosteric site of these receptors, thereby preventing the binding of the endogenous ligand, LPA. This competitive inhibition effectively blocks the initiation of downstream signaling cascades mediated by these receptors.
Quantitative Data
The antagonist activity of this compound has been quantified in various in vitro assays. The following table summarizes the available data on its potency.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | LPA1 (EDG2) | 604 nM | GTP[γ35S] binding | [4] |
| IC50 | LPA3 (EDG7) | 940 nM | GTP[γ35S] binding | [4] |
Mechanism of Action: Inhibition of Downstream Signaling
As a competitive antagonist, this compound blocks the LPA-induced activation of G proteins coupled to LPA1 and LPA3. Both receptors are known to couple to multiple G protein subtypes, leading to the activation of diverse downstream effector pathways.
LPA1 Signaling Pathways
The LPA1 receptor is known to couple to three main families of G proteins: Gαi/o, Gαq/11, and Gα12/13.[4][5] By blocking LPA binding, this compound inhibits the following signaling cascades:
-
Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released from Gαi/o can also activate other effectors, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt and MAP kinase (ERK) pathways, which are involved in cell survival and proliferation.[5]
-
Gαq/11 Pathway: This pathway involves the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is crucial for processes like smooth muscle contraction and cell proliferation.[6][7]
-
Gα12/13 Pathway: Activation of Gα12/13 leads to the activation of the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs).[1] Activated RhoA, via its effector Rho-associated kinase (ROCK), plays a critical role in cytoskeletal rearrangements, stress fiber formation, and cell migration.[1][8]
LPA3 Signaling Pathways
The LPA3 receptor primarily couples to Gαi/o and Gαq/11 proteins.[9][10] this compound antagonism at LPA3 inhibits:
-
Gαi/o Pathway: Similar to LPA1, this leads to adenylyl cyclase inhibition and activation of PI3K/Akt and MAPK/ERK pathways.
-
Gαq/11 Pathway: This results in the activation of PLCβ and the subsequent mobilization of intracellular calcium and activation of PKC.[10]
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.
LPA1 Signaling Blockade by this compound
Caption: this compound competitively blocks LPA binding to the LPA1 receptor, inhibiting Gαi/o, Gαq/11, and Gα12/13 signaling.
LPA3 Signaling Blockade by this compound
Caption: this compound competitively blocks LPA binding to the LPA3 receptor, inhibiting Gαi/o and Gαq/11 signaling.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the antagonist activity of compounds like this compound at LPA receptors. Specific parameters may need to be optimized for individual experimental setups.
GTP[γ35S] Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation. The binding of the non-hydrolyzable GTP analog, GTP[γ35S], to Gα subunits is quantified.
Objective: To determine the IC50 of this compound for the inhibition of LPA-stimulated GTP[γ35S] binding to membranes from cells expressing LPA1 or LPA3.
Materials:
-
Cell membranes from a cell line stably expressing the human LPA1 or LPA3 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
LPA (agonist).
-
This compound (antagonist).
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from LPA1- or LPA3-expressing cells using standard cell fractionation techniques. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer.
-
Serial dilutions of this compound or vehicle control.
-
A fixed concentration of LPA (typically the EC80 concentration, predetermined from an agonist dose-response curve).
-
Cell membranes (5-20 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the antagonist to reach equilibrium with the receptors.
-
Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.1-0.5 nM to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Objective: To determine the IC50 of this compound for the inhibition of LPA-induced calcium mobilization in cells expressing LPA1 or LPA3.
Materials:
-
A cell line stably expressing the human LPA1 or LPA3 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
LPA (agonist).
-
This compound (antagonist).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in Assay Buffer for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for 10-20 minutes at room temperature.
-
Fluorescence Measurement: Place the cell plate in the fluorescence plate reader.
-
Agonist Stimulation: Use the instrument's injector to add a fixed concentration of LPA (typically the EC80 concentration) to stimulate the cells.
-
Data Acquisition: Measure the fluorescence intensity before and after agonist addition in real-time.
-
Data Analysis: Calculate the change in fluorescence (peak response minus baseline). Plot the percentage of inhibition of the LPA response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of LPA1 and LPA3 in health and disease. Its competitive antagonism of these receptors provides a means to dissect the complex signaling networks initiated by LPA. The information presented in this guide, including the mechanism of action, quantitative data, signaling pathway diagrams, and experimental protocols, is intended to support researchers in designing and interpreting experiments aimed at furthering our understanding of LPA biology and its therapeutic potential. As research in this area continues, a more detailed picture of the specific contributions of LPA1 and LPA3 to various physiological and pathophysiological processes will undoubtedly emerge, with this compound playing a key role in these discoveries.
References
- 1. The G12/13-RhoA signaling pathway contributes to efficient lysophosphatidic acid-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Gq-Biased LPA1 Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In-depth Technical Guide to VPC32183 in Research
For Researchers, Scientists, and Drug Development Professionals
Core Compound Profile: VPC32183
This compound is a competitive antagonist of the lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3). It is a valuable tool for in vitro and in vivo research aimed at elucidating the physiological and pathological roles of these G protein-coupled receptors (GPCRs). This document provides a comprehensive overview of this compound, including its mechanism of action, research applications, quantitative data, and detailed experimental protocols. It is important to note that this compound is intended for research use only and is not for human or veterinary applications.[1]
Mechanism of Action
This compound functions by competitively binding to LPA1 and LPA3 receptors, thereby blocking the binding of the endogenous ligand, LPA. This inhibition prevents the activation of downstream signaling cascades. LPA receptors, including LPA1 and LPA3, couple to various heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. Activation of these pathways leads to a multitude of cellular responses, such as calcium mobilization, activation of the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2 phosphorylation), and regulation of cell proliferation, migration, and survival. By antagonizing LPA1 and LPA3, this compound allows researchers to investigate the specific contributions of these receptors to various biological processes.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound is determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of this compound required to inhibit 50% of the LPA-induced response.
| Parameter | Receptor | Assay Type | Value (nM) | Reference |
| IC50 | LPA1 (formerly EDG2) | GTP[γ35S] binding | 604 | [2] |
| IC50 | LPA3 (formerly EDG7) | GTP[γ35S] binding | 940 | [2] |
Note on Ki Values: The inhibition constant (Ki) is another measure of antagonist affinity. For a competitive antagonist like this compound, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration and affinity (Kd) of the agonist used in the assay are known.
Research Applications of this compound
The targeted antagonism of LPA1 and LPA3 by this compound makes it a critical tool in several areas of research:
Fibrosis Research
The LPA-LPA1 signaling axis is a core pathway in the pathogenesis of fibrosis in multiple organs, including the lungs, kidneys, and skin. This pathway promotes pro-fibrotic cellular behaviors such as fibroblast migration, proliferation, and resistance to apoptosis. This compound can be utilized to dissect the role of LPA1 and LPA3 in these processes and to evaluate the therapeutic potential of targeting these receptors to ameliorate fibrotic diseases.
Cancer Research
LPA signaling through LPA1 and LPA3 has been implicated in tumor progression. These receptors can regulate cancer cell proliferation, motility, and invasion.[3] For instance, studies have shown that LPA promotes the migration and proliferation of lung cancer cells, and these effects can be blocked by LPA1/LPA3 antagonists. This compound is therefore instrumental in studies investigating the mechanisms of cancer metastasis and in the preclinical evaluation of LPA receptor antagonists as potential anti-cancer agents.
Neuropathic Pain Research
Emerging evidence suggests the involvement of LPA receptors, including LPA1 and LPA3, in the development and maintenance of neuropathic pain. LPA signaling can contribute to neuronal inflammation and pain hypersensitivity. This compound can be employed in cellular and animal models of neuropathic pain to investigate the specific roles of LPA1 and LPA3 in pain pathways and to explore the potential of their antagonism for pain management.
Signaling Pathways and Experimental Workflows
LPA1/LPA3 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by LPA binding to its receptors, LPA1 and LPA3, and the point of inhibition by this compound.
References
VPC32183: A Technical Guide to its LPA1/LPA3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the lysophosphatidic acid (LPA) receptor antagonist, VPC32183, with a specific focus on its selectivity for the LPA1 and LPA3 receptors. This guide includes quantitative data on its antagonist activity, detailed experimental methodologies for assessing receptor selectivity, and visualizations of the relevant signaling pathways.
Introduction
This compound is a competitive antagonist of the LPA1 and LPA3 receptors.[1] Understanding its selectivity profile is crucial for its application as a research tool and for its potential therapeutic development. Lysophosphatidic acid is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1 and LPA3. These receptors are implicated in a wide range of physiological and pathological processes, making their selective modulation a key area of research.
Data Presentation: Antagonist Potency of this compound
The selectivity of this compound for LPA1 and LPA3 receptors has been quantified using functional assays that measure the inhibition of LPA-induced G protein activation. The half-maximal inhibitory concentration (IC50) values from a GTP[γ35S] binding assay are summarized in the table below.
| Receptor | Ligand | Assay Type | IC50 (nM) |
| LPA1 (Edg2) | This compound | GTP[γ35S] Binding Assay | 604 |
| LPA3 (Edg7) | This compound | GTP[γ35S] Binding Assay | 940 |
Experimental Protocols
The determination of the antagonist activity of this compound at LPA1 and LPA3 receptors is typically achieved through functional assays such as the GTP[γ35S] binding assay. This assay measures the earliest step in G protein activation following receptor agonism.
GTP[γ35S] Binding Assay Protocol
This protocol outlines the general steps involved in determining the IC50 values of an antagonist like this compound.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human LPA1 or LPA3 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes (containing the receptor of interest), various concentrations of the antagonist (this compound), and a fixed concentration of the agonist (LPA).
-
Pre-incubate the mixture to allow the antagonist to bind to the receptor.
-
Initiate the G protein activation by adding a solution containing [35S]GTPγS and GDP. The assay buffer should contain MgCl2, which is essential for G protein activation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for the binding of [35S]GTPγS to the activated G proteins.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
3. Data Analysis:
-
Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Visualization
LPA1 and LPA3 receptors, upon activation by LPA, couple to various heterotrimeric G proteins to initiate downstream signaling cascades. This compound acts by competitively blocking these activation pathways.
LPA1 Receptor Signaling
LPA1 is known to couple to three main families of G proteins: Gαi/o, Gαq/11, and Gα12/13.[2][3] This promiscuous coupling leads to the activation of a diverse range of downstream effectors.
-
Gαi/o pathway: Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits released from Gαi/o can also activate phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
-
Gαq/11 pathway: Coupling to Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3]
-
Gα12/13 pathway: Activation of Gα12/13 leads to the activation of the small GTPase Rho, which in turn activates Rho-associated kinase (ROCK). This pathway is primarily involved in regulating the actin cytoskeleton, cell shape, and motility.[3]
Caption: LPA1 receptor signaling pathways.
LPA3 Receptor Signaling
Similar to LPA1, the LPA3 receptor also exhibits promiscuous coupling to G proteins, primarily Gαi/o and Gαq/11.[1][3]
-
Gαi/o pathway: Activation of Gαi/o by LPA3 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Gαq/11 pathway: LPA3 coupling to Gαq/11 results in the activation of phospholipase C, leading to the generation of IP3 and DAG, which in turn mediate calcium mobilization and PKC activation.[5]
References
- 1. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
The Discovery and Development of VPC32183: A Technical Guide for Researchers
An In-depth Examination of a Competitive LPA1/LPA3 Receptor Antagonist
Abstract
VPC32183 is a competitive antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, and experimental applications of this compound. It provides a summary of its biological activity, detailed experimental protocols for its use, and a comparative analysis with other known LPA receptor antagonists. This guide aims to facilitate further investigation into the therapeutic potential of targeting the LPA signaling pathway.
Introduction to Lysophosphatidic Acid (LPA) Signaling
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA1-6. These receptors are involved in diverse physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. The LPA signaling pathway has been implicated in the pathogenesis of various diseases, including fibrosis, cancer, and neuropathic pain, making its modulation a significant area of interest for therapeutic intervention. LPA receptors couple to various G proteins (Gαq/11, Gαi/o, Gα12/13) to initiate downstream signaling cascades, such as the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the Ras-MEK-ERK pathway, which promotes cell growth and proliferation.
Discovery and Characterization of this compound
While the initial discovery and synthesis of this compound are not extensively documented in publicly available literature, its characterization as a competitive antagonist of LPA1 and LPA3 receptors is established. It is known to be devoid of agonist activity at the human LPA1, LPA2, and LPA3 receptors.[1] Its utility as a research tool stems from its ability to selectively block signaling through these specific LPA receptor subtypes.
Mechanism of Action
This compound functions by competitively binding to the LPA1 and LPA3 receptors, thereby preventing the binding of the endogenous ligand, LPA. This blockade inhibits the conformational changes in the receptor required for G protein coupling and the subsequent activation of downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related LPA1/LPA3 antagonist, Ki16425, for comparative purposes.
| Compound | Target(s) | Assay Type | Cell Line | Quantitative Value | Reference |
| This compound | LPA1/LPA3 | Calcium Mobilization | SH-SY5Y | 1 µM (concentration used for inhibition) | [2] |
| This compound | Lipid Phosphate Phosphatase | ERK1/2 Activation | (Used to suppress DGPP-induced activation) | [1] | |
| Ki16425 | LPA1, LPA3 | Calcium Mobilization | SH-SY5Y | 10 µM (concentration used for inhibition) | [2] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted from studies investigating the effect of LPA receptor antagonists on LPA-induced calcium signaling.[2]
Objective: To determine the inhibitory effect of this compound on LPA-induced intracellular calcium ([Ca2+]i) increase.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
LPA (18:1)
-
This compound
-
Ki16425 (for comparison)
-
Vehicle (e.g., DMSO)
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Culture: Culture SH-SY5Y cells to an appropriate confluency in standard cell culture conditions.
-
Dye Loading: Incubate the cells with Fura-2 AM in HBSS for 60 minutes at 37°C to allow for dye loading.
-
Washing: Wash the cells with HBSS to remove extracellular Fura-2 AM.
-
Antagonist Pre-treatment: Pre-treat the cells with this compound (e.g., 1 µM), Ki16425 (e.g., 10 µM), or vehicle for a specified period (e.g., 10-30 minutes) before LPA stimulation.
-
LPA Stimulation: Add LPA (e.g., 10 µM) to the cells.
-
Measurement: Measure the change in intracellular calcium concentration by monitoring the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.
-
Data Analysis: Quantify the peak increase in [Ca2+]i in response to LPA in the presence and absence of the antagonists.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is based on the investigation of this compound's effect on diacylglycerol pyrophosphate (DGPP)-induced ERK activation.[1]
Objective: To assess the ability of this compound to inhibit the phosphorylation of ERK1/2.
Materials:
-
Relevant cell line (e.g., HEK293T)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
DGPP
-
This compound
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Treatment: Serum-starve the cells and then pre-treat with this compound for a designated time before stimulating with DGPP.
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.
Signaling Pathways and Visualizations
The following diagrams illustrate the LPA signaling pathway and a general experimental workflow for screening LPA receptor antagonists.
References
An In-depth Technical Guide to the Biological Functions of LPA1 and LPA3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs). Among these, the LPA1 and LPA3 receptors play critical roles in a myriad of physiological and pathological processes, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core biological functions of LPA1 and LPA3 receptors, with a focus on their signaling pathways, quantitative data regarding their expression and ligand interactions, and detailed methodologies for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of lipid signaling and pharmacology.
Introduction to LPA1 and LPA3 Receptors
The LPA1 (also known as EDG2) and LPA3 (also known as EDG7) receptors are members of the endothelial differentiation gene (EDG) family of GPCRs.[1] They are activated by LPA, a simple phospholipid composed of a glycerol (B35011) backbone, a single acyl chain, and a phosphate (B84403) head group. LPA is produced in various biological fluids and tissues and acts as an extracellular signaling molecule.[2] The binding of LPA to its receptors initiates a cascade of intracellular signaling events that regulate fundamental cellular processes such as proliferation, migration, differentiation, and survival.[3] Dysregulation of LPA signaling through LPA1 and LPA3 has been implicated in a variety of diseases, including fibrosis, cancer, and reproductive disorders.
Quantitative Data
Ligand Binding Affinities
The binding affinity of LPA and various synthetic ligands to LPA1 and LPA3 receptors is a crucial parameter for understanding their pharmacology and for the development of targeted therapeutics. The dissociation constant (Kd) and the inhibition constant (Ki) are commonly used to quantify these interactions.
| Receptor | Ligand | Assay Method | Affinity (Kd/Ki) | Reference |
| LPA1 | 1-Oleoyl (18:1) LPA | Free Solution Assay (FSA-CIR) | 2.08 ± 1.32 nM (Kd) | [4] |
| 1-Linoleoyl (18:2) LPA | Free Solution Assay (FSA-CIR) | 2.83 ± 1.64 nM (Kd) | [4] | |
| 1-Arachidonoyl (20:4) LPA | Free Solution Assay (FSA-CIR) | 2.59 ± 0.481 nM (Kd) | [4] | |
| 1-Palmitoyl (16:0) LPA | Free Solution Assay (FSA-CIR) | 1.69 ± 0.1 nM (Kd) | [4] | |
| Ki16425 (Antagonist) | Inositol (B14025) Phosphate Production | 0.34 µM (Ki) | [5] | |
| LPA3 | Ki16425 (Antagonist) | Inositol Phosphate Production | 0.93 µM (Ki) | [5] |
Tissue Distribution
The expression patterns of LPA1 and LPA3 receptors are critical determinants of their physiological functions. Quantitative analysis of their mRNA and protein levels in various tissues provides insights into their potential roles in organ-specific biology and pathology.
LPA1 mRNA Expression in Human Tissues [6]
| Tissue | Expression Level (Normalized) |
| Brain | High |
| Heart | High |
| Colon | High |
| Small Intestine | High |
| Placenta | High |
| Liver | Low |
| Lung | Low |
| Thymus | Low |
| Leukocytes | Undetectable |
LPA3 mRNA Expression in Human Tissues [3]
| Tissue | Expression Level (Normalized) |
| Heart | High |
| Testis | High |
| Prostate | High |
| Pancreas | High |
| Lung | Moderate |
| Ovary | Moderate |
| Brain | Moderate |
Signaling Pathways
Upon activation by LPA, LPA1 and LPA3 receptors couple to heterotrimeric G proteins, initiating downstream signaling cascades.
LPA1 Receptor Signaling
LPA1 is known to couple to three main families of G proteins: Gαi/o, Gαq/11, and Gα12/13.[2] This promiscuous coupling allows for the activation of a diverse array of downstream effectors.
-
Gαi/o Pathway: Activation of the Gαi/o pathway by LPA1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits released from Gαi/o can also activate phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
-
Gαq/11 Pathway: Coupling to Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: The Gα12/13 pathway activation leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), resulting in the activation of the small GTPase Rho. Rho, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangements and cell migration.
Caption: LPA1 Receptor Signaling Pathways.
LPA3 Receptor Signaling
LPA3 primarily couples to Gαq/11 and Gαi/o proteins.[7] This coupling profile leads to a robust activation of PLC-mediated pathways and modulation of adenylyl cyclase activity.
-
Gαq/11 Pathway: Similar to LPA1, LPA3 activation of Gαq/11 leads to PLC activation, resulting in IP3-mediated calcium mobilization and DAG-dependent PKC activation.
-
Gαi/o Pathway: LPA3 coupling to Gαi/o inhibits adenylyl cyclase, leading to decreased cAMP levels. The released Gβγ subunits can also contribute to the activation of downstream effectors like PI3K.
Caption: LPA3 Receptor Signaling Pathways.
Biological Functions and Phenotypes of Knockout Mice
The physiological roles of LPA1 and LPA3 have been extensively studied using genetically engineered mouse models.
LPA1 Receptor
Physiological Roles:
-
Nervous System Development: LPA1 is highly expressed in the developing nervous system and plays a crucial role in neurogenesis, cortical development, and myelination.[8][9]
-
Fibrosis: LPA1 signaling is a key driver of fibrosis in various organs, including the lung, skin, and kidney, by promoting fibroblast proliferation, differentiation, and extracellular matrix deposition.
-
Wound Healing: LPA1 contributes to the wound healing process by stimulating cell migration and proliferation.
LPA1 Knockout Mouse Phenotype: LPA1 receptor-deficient mice exhibit several notable phenotypes:
-
Craniofacial Dysmorphism and Impaired Suckling: A significant portion of LPA1 knockout pups display craniofacial abnormalities and a reduced ability to suckle, leading to perinatal lethality.[10]
-
Reduced Neurogenesis: Adult LPA1 null mice show a significant reduction in the proliferation of neural progenitor cells in the dentate gyrus of the hippocampus.[11]
-
Behavioral Abnormalities: These mice exhibit behavioral changes reminiscent of psychiatric disorders, including deficits in prepulse inhibition.[8]
LPA3 Receptor
Physiological Roles:
-
Female Reproduction: LPA3 is essential for female fertility, playing a critical role in embryo implantation and spacing within the uterus.[7]
-
Cell Proliferation and Migration: LPA3 signaling promotes the growth and migration of various cell types, including cancer cells.
LPA3 Knockout Mouse Phenotype: Female mice lacking the LPA3 receptor are infertile due to defects in embryo implantation. This phenotype is characterized by a failure of the blastocyst to properly attach to the uterine wall.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol: [12]
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in binding buffer.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-50 µg) to each well.
-
For saturation binding, add increasing concentrations of radiolabeled LPA (e.g., [3H]LPA).
-
For competition binding, add a fixed concentration of radiolabeled LPA and increasing concentrations of unlabeled competitor.
-
To determine non-specific binding, add a high concentration of unlabeled LPA to a set of wells.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax (for saturation binding) or Ki (for competition binding).
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist-bound GPCR.
Caption: GTPγS Binding Assay Workflow.
Detailed Protocol: [13][14][15]
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In a 96-well plate, add membrane protein (e.g., 5-20 µg) to each well.
-
Add assay buffer containing GDP (e.g., 10 µM) to each well.
-
Add increasing concentrations of the agonist (LPA).
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the specific [35S]GTPγS binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Caption: Calcium Mobilization Assay Workflow.
-
Cell Preparation:
-
Seed cells expressing the LPA receptor of interest into a black, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of an organic anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Incubate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading.
-
Add LPA at various concentrations and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the LPA concentration and fit the data to determine the EC50.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK signaling pathway.
Caption: ERK Phosphorylation Western Blot Workflow.
Detailed Protocol: [18][19][20][21]
-
Cell Treatment and Lysis:
-
Culture cells to near confluence and serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat cells with LPA for various times or at different concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Cell Migration Assay (Transwell or Wound Healing)
These assays are used to assess the effect of LPA on cell motility.
Transwell Assay Workflow
Caption: Transwell Migration Assay Workflow.
Detailed Protocol (Transwell): [22][23][24][25]
-
Assay Setup:
-
Place a Transwell insert with a porous membrane (e.g., 8 µm pores) into each well of a 24-well plate.
-
Add medium containing LPA as a chemoattractant to the lower chamber.
-
Seed a suspension of serum-starved cells in serum-free medium into the upper chamber.
-
-
Incubation and Analysis:
-
Incubate the plate for a period of time (e.g., 4-24 hours) to allow cells to migrate through the membrane.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify migration.
-
Wound Healing (Scratch) Assay Workflow
References
- 1. The LPA receptors [pubmed.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Tissue expression of LPAR1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPA1, LPA2, LPA4, and LPA6 receptor expression during mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPA1 receptor-deficient mice have phenotypic changes observed in psychiatric disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deletion of lysophosphatidic acid receptor LPA1 reduces neurogenesis in the mouse dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Mechanisms of the lysophosphatidic acid-induced increase in [Ca2+]i in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchhub.com [researchhub.com]
- 25. uknowledge.uky.edu [uknowledge.uky.edu]
Lysophosphatidic Acid in Cell Signaling: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lysophosphatidic acid (LPA) is a simple yet potent bioactive phospholipid that exerts a profound influence on a multitude of cellular processes. Acting primarily through a family of G protein-coupled receptors (GPCRs), LPA signaling is integral to physiological events ranging from embryonic development to wound healing. Its dysregulation, however, is critically implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and neurological disorders. This technical guide provides an in-depth exploration of the LPA signaling axis, detailing its core components, downstream effector pathways, and its multifaceted roles in health and disease. It further presents quantitative data, key experimental protocols, and visual diagrams to equip researchers with a comprehensive understanding of this vital signaling network and its potential as a therapeutic target.
The LPA Signaling Axis: An Overview
Lysophosphatidic acid represents a class of glycerophospholipids characterized by a glycerol backbone, a phosphate head group, and a single acyl chain of varied length and saturation.[1] Extracellular LPA is primarily generated from lysophosphatidylcholine (LPC) by the enzymatic action of autotaxin (ATX), a secreted lysophospholipase D.[2][3][4] Conversely, LPA signaling is terminated by the action of lipid phosphate phosphatases (LPPs), which dephosphorylate LPA into inactive monoacylglycerol (MAG).[3] The biological effects of LPA are mediated by at least six specific G protein-coupled receptors, designated LPAR1 through LPAR6, which couple to various heterotrimeric G proteins to initiate downstream signaling cascades.[1][5][6]
LPA Receptors and G Protein Coupling
The six identified LPA receptors are categorized into two subfamilies based on sequence homology. LPAR1, LPAR2, and LPAR3 are part of the endothelial differentiation gene (EDG) family, while LPAR4, LPAR5, and LPAR6 are more closely related to purinergic receptors.[7][8] A hallmark of LPA signaling is the promiscuous coupling of its receptors to multiple G protein families—Gαi/o, Gαq/11, Gα12/13, and Gαs—often by a single receptor subtype. This differential coupling allows LPA to elicit a wide array of cellular responses, depending on the specific receptor and G proteins expressed in a given cell type.[1][9][10]
| Receptor | Former Name(s) | Primary G Protein Coupling | Key Cellular Responses |
| LPAR1 | EDG2 | Gαi/o, Gαq/11, Gα12/13 | Cell proliferation, migration, cytoskeletal changes, fibrosis[10][11][12][13] |
| LPAR2 | EDG4 | Gαi/o, Gαq/11, Gα12/13 | Cell survival, migration, proliferation[1][10] |
| LPAR3 | EDG7 | Gαi/o, Gαq/11 | Embryo implantation, cell proliferation, hypertrophy[14][15] |
| LPAR4 | GPR23, P2Y9 | Gαs, Gαq/11, Gα12/13 | Cell rounding, cytoskeletal rearrangement[15] |
| LPAR5 | GPR92 | Gαq/11, Gα12/13 | Neuropathic pain, inflammation[16] |
| LPAR6 | P2Y5 | Gα12/13 | Hair growth, embryonic vascular development[17] |
Core Downstream Signaling Pathways
Activation of LPARs triggers a cascade of intracellular events mediated by their coupled G proteins. These pathways regulate fundamental cellular activities, including proliferation, survival, migration, and cytoskeletal remodeling.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ins and outs of lysophosphatidic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ins and outs of lysophosphatidic acid signaling | Semantic Scholar [semanticscholar.org]
- 5. Roles of lysophosphatidic acid (LPA) receptor-mediated signaling in cancer cell biology - ProQuest [proquest.com]
- 6. Lysophosphatidic acid receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. LPAR1 - Wikipedia [en.wikipedia.org]
- 14. LPA(3), a unique G protein-coupled receptor for lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
VPC32183: An In-Depth Technical Guide to a Selective LPA Receptor Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC32183 is a valuable chemical probe for studying the physiological and pathological roles of lysophosphatidic acid (LPA) signaling. As a competitive antagonist, it exhibits selectivity for the LPA1 and LPA3 receptors, making it a crucial tool for dissecting the contributions of these specific receptor subtypes in complex biological systems. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and a summary of its effects on LPA receptor-mediated signaling pathways.
Core Properties of this compound
This compound, with the chemical formula C33H51N2O6P and a molecular weight of 602.75 g/mol , acts as a competitive antagonist at LPA1 and LPA3 receptors.[1] It is devoid of agonist activity at human LPA1, LPA2, and LPA3 receptors.[1]
Quantitative Data
The inhibitory potency of this compound has been quantified in functional assays. In a GTP[γ35S] binding assay, this compound demonstrated the following IC50 values:
| Receptor Subtype | Assay Type | IC50 (nM) | Reference |
| LPA1 (Edg 2) | GTP[γ35S] binding | 604 | [2] |
| LPA3 (Edg 7) | GTP[γ35S] binding | 940 | [2] |
For comparison, another commonly used LPA1/LPA3 antagonist, Ki16425, exhibits the following binding affinities (Ki values):
| Receptor Subtype | Ki (μM) |
| LPA1 | 0.34 |
| LPA2 | 6.5 |
| LPA3 | 0.93 |
Data for Ki16425 is provided for comparative purposes.
Signaling Pathways Modulated by this compound
LPA receptors couple to various heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, to initiate diverse downstream signaling cascades. This compound, by antagonizing LPA1 and LPA3, can inhibit these pathways.
Gq/11 Signaling Pathway
Activation of the Gq/11 pathway by LPA leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound has been shown to inhibit LPA-induced increases in intracellular Ca2+.[3]
Caption: Inhibition of the Gq/11 signaling pathway by this compound.
G12/13 Signaling Pathway
The G12/13 pathway activation by LPA leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in cytoskeletal rearrangements, including stress fiber formation and cell migration.
Caption: Inhibition of the G12/13-RhoA signaling pathway by this compound.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on LPA-induced intracellular calcium mobilization in C2C12 skeletal muscle cells.[3]
Materials:
-
C2C12 cells
-
LPA (10 μM)
-
This compound (10 μM)
-
Pertussis toxin (PTX, 100 ng/ml) as a Gi protein inhibitor (optional control)
-
Fura-2 AM calcium indicator dye
-
Appropriate cell culture media and buffers
Procedure:
-
Cell Culture: Culture C2C12 cells in appropriate media and conditions until they reach the desired confluence.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Pre-treatment: Pre-treat the cells with 10 μM of this compound for 10 seconds. For control experiments, cells can be pre-treated with pertussis toxin (100 ng/ml) for 10 minutes.[3]
-
Stimulation: Add LPA (10 μM) to the cells.
-
Measurement: Measure the changes in intracellular calcium concentration using a suitable fluorescence plate reader or microscope. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to determine the intracellular calcium concentration.
Caption: Workflow for a calcium mobilization assay using this compound.
GTP[γ35S] Binding Assay
This assay measures the activation of G proteins by LPA receptors and the inhibitory effect of this compound.
Materials:
-
Cell membranes expressing LPA receptors (e.g., from transfected HEK293T cells)
-
LPA
-
This compound
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
Reaction Mixture Preparation: In a microtiter plate, combine cell membranes, GDP, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 30°C for a predetermined time to allow the antagonist to bind to the receptors.
-
Stimulation: Add LPA to initiate G protein activation.
-
Radiolabeling: Immediately add [35S]GTPγS to the mixture.
-
Termination: After a specific incubation period at 30°C, terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of bound [35S]GTPγS is proportional to the level of G protein activation.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of LPA-stimulated [35S]GTPγS binding against the concentration of this compound.
Conclusion
This compound is a specific and valuable tool for investigating the roles of LPA1 and LPA3 receptors in health and disease. Its ability to competitively antagonize these receptors allows for the targeted inhibition of their downstream signaling pathways, including Gq/11-mediated calcium mobilization and G12/13-mediated Rho activation. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their studies of LPA signaling. Further characterization of its selectivity profile across all LPA receptor subtypes will continue to refine its application as a chemical probe.
References
- 1. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single receptor encoded by vzg-1/lpA1/edg-2 couples to G proteins and mediates multiple cellular responses to lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: VPC32183 (CAS Number 717110-61-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC32183 is a dual-function small molecule that acts as a competitive antagonist for lysophosphatidic acid (LPA) receptors 1 and 3 (LPA₁ and LPA₃) and as an inhibitor of lipid phosphate phosphatase 1 (LPP1). Its ability to modulate these key signaling molecules makes it a valuable tool for investigating the roles of LPA and related lipid mediators in various physiological and pathological processes. This guide provides a comprehensive overview of the technical details of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.
Core Properties and Mechanism of Action
This compound, with the CAS number 717110-61-7, is a synthetic molecule designed to interfere with lysophospholipid signaling pathways. Its primary mechanisms of action are:
-
LPA₁/LPA₃ Receptor Antagonism: this compound competitively binds to the LPA₁ and LPA₃ receptors, preventing the binding of the endogenous ligand, lysophosphatidic acid. This blockade inhibits the downstream signaling cascades typically initiated by LPA binding to these G protein-coupled receptors (GPCRs).
-
LPP1 Inhibition: this compound also inhibits the enzymatic activity of lipid phosphate phosphatase 1 (LPP1). LPP1 is responsible for the dephosphorylation of extracellular lipid phosphates, such as diacylglycerol pyrophosphate (DGPP). By inhibiting LPP1, this compound prevents the conversion of DGPP to phosphatidic acid (PA), thereby suppressing the subsequent activation of the ERK1/2 MAP kinase pathway.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Target | Value | Assay |
| IC₅₀ | LPA₁ (Edg2) | 604 nM | GTP[γ³⁵S] binding assay |
| IC₅₀ | LPA₃ (Edg7) | 940 nM | GTP[γ³⁵S] binding assay |
Signaling Pathways
This compound modulates two key signaling pathways, as illustrated in the diagrams below.
Methodological & Application
Application Notes and Protocols for VPC32183 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction to VPC32183
This compound is a competitive antagonist of the lysophosphatidic acid (LPA) receptors 1 and 3 (LPA1 and LPA3).[1] LPA is a bioactive phospholipid that regulates a wide range of cellular processes, including proliferation, migration, differentiation, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs).[2][3] The aberrant activation of LPA signaling pathways has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation.[2][4] As a dual antagonist of LPA1 and LPA3, this compound serves as a valuable pharmacological tool for investigating the roles of these specific receptors in both normal physiology and disease states. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to probe its effects on cell viability, migration, and intracellular signaling cascades.
Mechanism of Action: LPA1 and LPA3 Signaling
LPA1 and LPA3 are GPCRs that couple to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades.[5][6] Activation of these pathways leads to a variety of cellular responses. This compound competitively binds to LPA1 and LPA3, preventing LPA from binding and activating these receptors, thereby inhibiting the subsequent downstream signaling events.
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
-
Cell Seeding: Seed cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Starvation: Gently aspirate the growth medium and wash the cells once with sterile PBS. Add 100 µL of serum-free medium to each well and incubate for 12-24 hours.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment. Add the this compound dilutions or vehicle control to the wells and incubate for 1-2 hours.
-
LPA Stimulation: Add LPA (e.g., 1-10 µM final concentration) to the appropriate wells. Include a control group with no LPA stimulation. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Incubate overnight at 37°C in a humidified atmosphere.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
| Treatment Group | This compound (µM) | LPA (µM) | Absorbance (570 nm) | % Viability (Normalized to Control) |
| Untreated Control | 0 | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control | 0 (DMSO) | 10 | 1.82 ± 0.11 | 145.6% |
| This compound | 1 | 10 | 1.55 ± 0.09 | 124.0% |
| This compound | 10 | 10 | 1.10 ± 0.07 | 88.0% |
| This compound | 50 | 10 | 0.85 ± 0.06 | 68.0% |
Cell Migration (Wound Healing Assay)
This assay assesses the effect of this compound on cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.[10]
-
Cell Seeding: Seed cells in a 6-well plate to create a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.[11]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[11]
-
Treatment: Add serum-free or low-serum (e.g., 1% FBS) medium containing the desired concentrations of this compound and/or LPA. Include vehicle controls.
-
Imaging (Time 0): Immediately capture images of the wound at defined locations using a microscope.
-
Incubation: Incubate the plate at 37°C, 5% CO2.
-
Imaging (Time X): Capture images of the same wound locations at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
| Treatment Group | This compound (µM) | LPA (µM) | Wound Area at 0h (pixels²) | Wound Area at 24h (pixels²) | % Wound Closure |
| Untreated Control | 0 | 0 | 50,000 ± 2,100 | 45,000 ± 1,900 | 10.0% |
| Vehicle Control | 0 (DMSO) | 10 | 51,200 ± 2,300 | 20,480 ± 1,500 | 60.0% |
| This compound | 10 | 10 | 49,800 ± 2,000 | 39,840 ± 1,800 | 20.0% |
| This compound | 50 | 10 | 50,500 ± 2,200 | 47,975 ± 2,100 | 5.0% |
ERK1/2 Phosphorylation (Western Blot)
This protocol is used to determine if this compound inhibits LPA-induced activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours. Pre-treat with this compound or vehicle for 1-2 hours, then stimulate with LPA for 5-15 minutes.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescent (ECL) substrate.[13] Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
| Treatment Group | This compound (µM) | LPA (µM) | p-ERK/Total ERK Ratio (Normalized to Control) |
| Untreated Control | 0 | 0 | 1.0 ± 0.1 |
| Vehicle Control | 0 (DMSO) | 10 | 5.2 ± 0.4 |
| This compound | 10 | 10 | 2.1 ± 0.2 |
| This compound | 50 | 10 | 1.1 ± 0.1 |
Calcium Mobilization Assay
This assay measures the ability of this compound to block LPA-induced release of intracellular calcium, a key event in Gαq-mediated signaling.[14]
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium, wash with HBSS, and add the dye-loading buffer to each well. Incubate for 30-60 minutes at 37°C.[15]
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
This compound Pre-treatment: Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Place the plate in a fluorescence microplate reader (e.g., FLIPR). Measure the baseline fluorescence for several seconds.
-
LPA Injection: Use the instrument's automated injection system to add LPA to the wells while continuously measuring fluorescence.
-
Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well.
| Treatment Group | This compound (µM) | LPA (µM) | Peak Fluorescence (Arbitrary Units) | % Inhibition of Calcium Response |
| Untreated Control | 0 | 0 | 150 ± 20 | N/A |
| Vehicle Control | 0 (DMSO) | 1 | 2500 ± 150 | 0% |
| This compound | 1 | 1 | 1300 ± 110 | 51.1% |
| This compound | 10 | 1 | 450 ± 50 | 87.2% |
| This compound | 50 | 1 | 180 ± 30 | 98.7% |
Disclaimer: These protocols provide a general framework. Optimal conditions, including cell density, incubation times, and reagent concentrations, should be determined empirically for each specific cell line and experimental setup. The quantitative data presented in the tables are for illustrative purposes only.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidic acid signaling via LPA1 and LPA3 regulates cellular functions during tumor progression in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. ibidi.com [ibidi.com]
- 11. Wound healing migration assay (Scratch assay) [protocols.io]
- 12. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of LPA1 Receptor Antagonists in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to organ scarring and dysfunction, representing a significant cause of morbidity and mortality worldwide. A key signaling pathway implicated in the pathogenesis of fibrosis across multiple organs is mediated by lysophosphatidic acid (LPA) and its receptor, LPA1.[1][2] Activation of the LPA1 receptor on various cell types, particularly fibroblasts, triggers a cascade of pro-fibrotic events, including cell proliferation, migration, and differentiation into myofibroblasts, the primary producers of collagen.[3][4] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy for a range of fibrotic diseases.
These application notes provide detailed protocols for the use of LPA1 receptor antagonists in established mouse models of pulmonary and renal fibrosis. While the compound "VPC32183" is not prominently featured in recent literature, this document focuses on well-characterized, potent, and selective LPA1 antagonists that have been extensively validated in preclinical studies, such as BMS-986278 , BMS-986020 , and AM095 . The provided methodologies are intended to guide researchers in the effective evaluation of LPA1 antagonists as potential anti-fibrotic therapeutics.
Mechanism of Action: The LPA1 Signaling Pathway in Fibrosis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). The LPA1 receptor, in particular, is coupled to multiple heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[3] Upon activation by LPA, these G proteins initiate downstream signaling cascades that collectively promote a pro-fibrotic cellular response.
The Gα12/13 pathway, acting through the Rho/Rho-associated coiled-coil containing protein kinase (ROCK), is a central mediator of fibroblast activation, leading to cytoskeletal reorganization, stress fiber formation, and increased cell contractility—hallmarks of myofibroblast differentiation.[2][4] The Gαq/11 pathway activates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), further contributing to pro-fibrotic gene expression. The Gαi/o pathway can modulate adenylyl cyclase activity and activate the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and proliferation.
By competitively binding to the LPA1 receptor, antagonists like BMS-986278, BMS-986020, and AM095 block the binding of LPA and inhibit these downstream signaling events, thereby attenuating the pro-fibrotic cellular responses.
Quantitative Data Summary
The following table summarizes the dosing regimens for various LPA1 receptor antagonists used in preclinical mouse models of fibrosis.
| Compound | Mouse Model | Route of Administration | Dosage | Frequency | Reference(s) |
| BMS-986278 | Bleomycin-induced Lung Fibrosis (Rat) | Oral Gavage | 30 mg/kg | Twice Daily | [5] |
| BMS-986020 | Not specified in available abstracts | Not specified | Not specified | Not specified | [6][7] |
| AM095 | Bleomycin-induced Lung Fibrosis | Oral Gavage | 30 mg/kg | Twice Daily | [8] |
| Unilateral Ureteral Obstruction | Oral Gavage | 30 mg/kg | Twice Daily | [9] | |
| Bleomycin-induced Dermal Fibrosis | Oral Gavage | 30 mg/kg | Twice Daily | [8] |
Experimental Protocols
I. Bleomycin-Induced Pulmonary Fibrosis Model
This model is the most widely used for studying idiopathic pulmonary fibrosis (IPF) and evaluating potential therapies.[2] Bleomycin, an anti-cancer agent, induces DNA damage in alveolar epithelial cells, leading to an inflammatory response followed by the development of fibrosis.[2]
Materials:
-
8-12 week old C57BL/6 mice
-
Bleomycin sulfate (e.g., from Meizle Biopharma)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., MicroSprayer®) or equipment for oropharyngeal aspiration
-
LPA1 receptor antagonist (e.g., AM095)
-
Vehicle for LPA1 antagonist (e.g., 0.5% methylcellulose)
-
Gavage needles
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Fibrosis Induction:
-
Anesthetize the mouse.
-
Intratracheal (IT) Instillation: Expose the trachea and instill a single dose of bleomycin (e.g., 1.5-3.0 units/kg) in sterile PBS (typically 50 µL) directly into the lungs using a specialized device like a MicroSprayer® to ensure even distribution.[4]
-
Oropharyngeal Aspiration (OA): Gently pull the tongue to the side, and pipette the bleomycin solution into the back of the pharynx. The mouse will aspirate the solution into the lungs.
-
-
Treatment Administration:
-
Prepare the LPA1 antagonist in a suitable vehicle (e.g., 0.5% methylcellulose for oral gavage).
-
Administer the LPA1 antagonist or vehicle to the respective groups of mice. Dosing can be initiated either prophylactically (starting on the same day as bleomycin administration) or therapeutically (starting after the establishment of fibrosis, e.g., day 7 or 14).
-
A typical oral gavage dose for AM095 is 30 mg/kg, administered twice daily.[8]
-
-
Monitoring: Monitor the mice daily for signs of distress, and record body weights.
-
Endpoint Analysis:
-
At a predetermined time point (e.g., day 14 or 21), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with sterile PBS to collect BAL fluid for cell counts and cytokine analysis.
-
Lung Tissue Collection: Perfuse the lungs with saline and harvest the lung tissue. One lobe can be fixed in 10% neutral buffered formalin for histological analysis, while the other lobes can be snap-frozen in liquid nitrogen for biochemical assays.
-
II. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model is a well-established and reproducible method for inducing renal interstitial fibrosis.[10] Ligation of one ureter leads to a rapid and progressive fibrotic response in the obstructed kidney.
Materials:
-
8-12 week old male C57BL/6 mice
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 or 5-0 silk)
-
LPA1 receptor antagonist (e.g., AM095)
-
Vehicle for LPA1 antagonist
-
Gavage needles
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave the surgical area (midline or flank).
-
Surgical Procedure:
-
Make a small incision to expose the abdominal cavity.
-
Gently locate the left kidney and ureter.
-
Isolate the ureter and ligate it at two points with silk suture.
-
Ensure complete obstruction of the ureter.
-
Return the kidney to the abdominal cavity and suture the incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor for recovery.
-
Treatment Administration:
-
Begin administration of the LPA1 antagonist or vehicle, typically on the day of surgery or the following day.
-
A typical oral gavage dose for AM095 is 30 mg/kg, administered twice daily.[9]
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., day 7 or 14), euthanize the mice.
-
Harvest both the obstructed and the contralateral (unobstructed) kidneys.
-
A portion of the kidney can be fixed for histology, and the remainder can be snap-frozen for biochemical or molecular analysis.
-
Outcome Measures for Assessing Fibrosis
The efficacy of LPA1 receptor antagonists in these models can be assessed using a variety of quantitative and qualitative methods.
| Outcome Measure | Method | Description | Reference(s) |
| Histological Analysis | Ashcroft Scoring | Semi-quantitative scoring of the severity of lung fibrosis based on a scale of 0 (normal) to 8 (total fibrosis). | [1] |
| Masson's Trichrome Staining | Stains collagen blue, allowing for the visualization and quantification of collagen deposition in tissue sections. | [11] | |
| Picrosirius Red Staining | Stains collagen red, and when viewed under polarized light, mature collagen fibers appear bright red/orange, allowing for quantification. | [12] | |
| Dermal Thickness | In skin fibrosis models, the thickness of the dermal layer is measured from histological sections. | [8] | |
| Biochemical Analysis | Hydroxyproline Assay | A quantitative colorimetric assay to measure the total collagen content in a tissue homogenate, as hydroxyproline is a major component of collagen. | [8] |
| Sircol Collagen Assay | A quantitative dye-binding assay for the analysis of soluble and insoluble collagens. | [13] | |
| Molecular Analysis | Quantitative PCR (qPCR) | Measures the gene expression of pro-fibrotic markers such as Col1a1 (Collagen type I alpha 1), Acta2 (alpha-smooth muscle actin), and Tgf-β1. | [14] |
| Functional Analysis | Lung Function Tests (e.g., FlexiVent) | Measures parameters such as lung compliance, resistance, and forced vital capacity (FVC) to assess the mechanical properties of the lungs. | [15][16] |
| Blood Urea Nitrogen (BUN) and Serum Creatinine | In renal fibrosis models, these are markers of kidney function, although they may not be significantly elevated in the UUO model. |
Conclusion
The LPA1 receptor is a well-validated target for the treatment of fibrotic diseases. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize LPA1 receptor antagonists in robust and reproducible mouse models of pulmonary and renal fibrosis. Careful adherence to these methodologies, combined with the appropriate selection of outcome measures, will enable the thorough evaluation of novel anti-fibrotic therapies targeting the LPA-LPA1 signaling axis.
References
- 1. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 7. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Refining the unilateral ureteral obstruction mouse model: No sham, no shame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AM095 | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
- 14. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 15. UUO Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. Machine Learning Analysis of the Bleomycin Mouse Model Reveals the Compartmental and Temporal Inflammatory Pulmonary Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
VPC32183: Application Notes for Inhibiting Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC32183 is a competitive antagonist for the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It effectively inhibits the signaling pathways initiated by the binding of LPA to these receptors, which play a crucial role in various cellular processes, including the mobilization of intracellular calcium ([Ca²⁺]i). This document provides detailed application notes and protocols for utilizing this compound to inhibit LPA-induced calcium influx in research settings.
Mechanism of Action
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1 and LPA3. The activation of LPA1 and LPA3 receptors, which are often coupled to Gq and Gi proteins, initiates a signaling cascade that leads to the release of calcium from intracellular stores and influx from the extracellular environment.
This compound acts as a competitive antagonist, binding to LPA1 and LPA3 receptors without initiating a downstream signal. By occupying the receptor's binding site, this compound prevents LPA from binding and activating the receptor, thereby inhibiting the subsequent increase in intracellular calcium concentration.
Quantitative Data Summary
The following table summarizes the effective concentration of this compound used to inhibit LPA-induced calcium influx in skeletal muscle cells.
| Compound | Cell Line | Agonist (Concentration) | This compound Concentration | Effect | Reference |
| This compound | C2C12 (mouse myoblast) | LPA (10 µM) | 10 µM | Significant inhibition of LPA-induced increase in [Ca²⁺]i | [1][2] |
Signaling Pathway
The signaling pathway illustrates how this compound inhibits LPA-induced calcium influx by blocking the LPA1/3 receptors.
References
Application Notes and Protocols for VPC32183 in Breast Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary driver of mortality in breast cancer patients. A critical step in the metastatic cascade is the migration of cancer cells from the primary tumor. Lysophosphatidic acid (LPA), a bioactive phospholipid, has been identified as a key signaling molecule that promotes the migration and invasion of various cancer cells, including those of the breast. LPA exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily LPA receptor 1 (LPA1). The activation of LPA1 triggers downstream signaling pathways that lead to cytoskeletal rearrangements and enhanced cell motility.
VPC32183 is a potent and selective antagonist of the LPA1 and LPA3 receptors. Its ability to block LPA-induced signaling makes it a valuable tool for investigating the role of the LPA/LPA1 axis in breast cancer cell migration and a potential therapeutic agent to inhibit metastasis. These application notes provide detailed protocols for utilizing this compound in two common in vitro cell migration assays: the Transwell migration assay and the wound healing (scratch) assay, using breast cancer cell lines.
Mechanism of Action: LPA-Induced Cell Migration
LPA-induced breast cancer cell migration is predominantly mediated through the LPA1 receptor. Upon LPA binding, LPA1 activates the Gα12/13 subunit, which in turn activates the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK). ROCK phosphorylates and activates several downstream effectors, including the myosin light chain (MLC), leading to stress fiber formation, actomyosin contractility, and ultimately, cell migration. This compound competitively binds to the LPA1 receptor, thereby inhibiting LPA from initiating this signaling cascade.
Signaling Pathway of LPA-Induced Breast Cancer Cell Migration
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from Transwell migration and wound healing assays demonstrating the inhibitory effect of this compound on LPA-induced breast cancer cell migration. Please note that these values are for illustrative purposes and actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on LPA-Induced Transwell Migration of 4T1 Breast Cancer Cells
| Treatment Group | Concentration | Mean Number of Migrated Cells (± SD) | % Inhibition of Migration |
| Control (Vehicle) | - | 50 (± 8) | - |
| LPA | 10 µM | 250 (± 25) | 0% |
| This compound | 1 µM | 60 (± 10) | 95% |
| LPA + this compound | 10 µM + 1 µM | 75 (± 12) | 87.5% |
Table 2: Effect of this compound on LPA-Induced Wound Closure in MDA-MB-231 Breast Cancer Cells
| Treatment Group | Concentration | Wound Closure at 24h (%) (± SD) | % Inhibition of Wound Closure |
| Control (Vehicle) | - | 25 (± 5) | - |
| LPA | 10 µM | 80 (± 10) | 0% |
| This compound | 1 µM | 30 (± 6) | 83.3% |
| LPA + this compound | 10 µM + 1 µM | 40 (± 8) | 66.7% |
Experimental Protocols
Transwell Migration Assay
This assay, also known as a Boyden chamber assay, measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Breast cancer cell line (e.g., 4T1, MDA-MB-231)
-
24-well Transwell® inserts (8.0 µm pore size)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Lysophosphatidic acid (LPA)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
-
Cotton swabs
-
Inverted microscope with a camera
Experimental Workflow:
Protocol:
-
Cell Culture: Culture breast cancer cells in complete medium until they reach 80-90% confluency.
-
Serum Starvation: Twenty-four hours prior to the assay, replace the complete medium with serum-free medium to synchronize the cells and reduce basal migration.
-
Cell Preparation: On the day of the experiment, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete medium. Centrifuge the cells and resuspend the pellet in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of serum-free medium containing the desired concentrations of LPA (e.g., 10 µM) and/or this compound (e.g., 1 µM). Include a control with only serum-free medium.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell line's migration rate (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a crystal violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Imaging and Quantification:
-
Once dry, visualize the stained cells using an inverted microscope.
-
Capture images from several random fields of view for each insert.
-
Count the number of migrated cells per field. The data can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
6-well or 12-well cell culture plates
-
Cell culture medium with 10% FBS
-
Serum-free or low-serum (e.g., 1% FBS) cell culture medium
-
Lysophosphatidic acid (LPA)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
200 µL pipette tip or a specialized wound healing insert
-
Inverted microscope with a camera and live-cell imaging capabilities (recommended)
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed breast cancer cells in a 6-well or 12-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or wound down the center of each well. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Treatment:
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing the desired concentrations of LPA (e.g., 10 µM) and/or this compound (e.g., 1 µM). Include a vehicle control.
-
-
Image Acquisition (Time 0): Immediately after adding the treatment, place the plate on an inverted microscope and capture images of the wound in each well. Mark the position of the images to ensure the same field is captured at subsequent time points.
-
Incubation: Return the plate to the 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point for each treatment condition.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] x 100 Where T0 is the initial time point and Tx is the subsequent time point.
-
The data can be plotted as the percentage of wound closure over time for each condition.
-
Conclusion
This compound serves as a critical tool for elucidating the role of the LPA/LPA1 signaling axis in breast cancer cell migration. The protocols provided herein offer standardized methods for assessing the inhibitory potential of this compound and other LPA receptor antagonists. The quantitative data generated from these assays can provide valuable insights for researchers in both academic and industrial settings, aiding in the understanding of metastatic mechanisms and the development of novel anti-metastatic therapies.
Application Notes and Protocols for VPC32183 in Neuronal Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC32183 is a competitive antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3.[1] LPA is a bioactive phospholipid that plays a crucial role in the development of the nervous system by influencing a wide range of cellular processes, including the proliferation, survival, differentiation, and migration of neural progenitor cells.[2][3][4] LPA exerts its effects through at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[2] The LPA1 and LPA3 receptors are of particular interest in neuroscience as they are involved in cortical development, neurite retraction, and synaptic plasticity.[1][2][4]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the roles of LPA1 and LPA3 signaling in neuronal development. While direct studies employing this compound in this specific context are limited, the protocols and data presented here are adapted from research conducted with structurally and functionally similar LPA1/LPA3 antagonists, such as Ki16425. Researchers should consider this as a starting point and may need to optimize conditions for their specific experimental models.
Data Presentation: Quantitative Data for LPA Receptor Antagonists
The following table summarizes key quantitative data for LPA receptor antagonists that are structurally or functionally related to this compound. This information can guide dose-response studies and the selection of appropriate concentrations for in vitro experiments.
| Compound | Target(s) | Assay | Species | IC50 / Effective Concentration | Reference |
| AM095 | LPA1 | GTPγS Binding | Human | 0.98 µM | [5] |
| GTPγS Binding | Mouse | 0.73 µM | [5] | ||
| Calcium Flux | Human | 0.025 µM | [5][6] | ||
| Calcium Flux | Mouse | 0.023 µM | [5][6] | ||
| Chemotaxis (CHO cells) | Mouse | 778 nM | [6] | ||
| Chemotaxis (A2058 melanoma cells) | Human | 233 nM | [6] | ||
| Ki16425 | LPA1/LPA3 | Inhibition of LPA-induced neuronal differentiation | Murine neurospheres | Not specified, but effective at blocking LPA effects | [7] |
| Inhibition of hypoxia-induced mitotic displacement | Wild-type cortices | Not specified, but effective | |||
| Blockade of LPA-induced nociception | Murine | Not specified, but effective | [4] |
Signaling Pathways
LPA1 and LPA3 receptors couple to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate diverse downstream signaling cascades that regulate key aspects of neuronal development. This compound, by antagonizing these receptors, can be used to dissect the contribution of these pathways to specific developmental events.
Caption: LPA1/LPA3 signaling pathways in neuronal development.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on neuronal development using primary neuronal cultures and neurosphere assays.
Protocol 1: Inhibition of Neuronal Differentiation in Neurosphere Cultures
This protocol is adapted from studies using the LPA1/LPA3 antagonist Ki16425 to assess the role of LPA signaling in the differentiation of cortical neuroblasts.[7]
Objective: To determine the effect of this compound on the differentiation of neural stem/progenitor cells into neurons.
Materials:
-
Neural stem/progenitor cells (e.g., derived from embryonic mouse cortex)
-
Neurosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Differentiation medium (e.g., Neurobasal medium with B27 supplement)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
LPA (as a positive control for receptor activation)
-
Poly-L-ornithine and laminin-coated culture plates/coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with Triton X-100 and serum)
-
Primary antibodies (e.g., anti-βIII-tubulin for neurons, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
Workflow Diagram:
Caption: Workflow for assessing the effect of this compound on neurosphere differentiation.
Procedure:
-
Neurosphere Culture: Culture neural stem/progenitor cells in suspension in neurosphere culture medium to form neurospheres.
-
Dissociation: Collect neurospheres, dissociate them into a single-cell suspension using a suitable enzyme (e.g., Accutase) and gentle trituration.
-
Plating for Differentiation: Plate the single cells onto poly-L-ornithine and laminin-coated coverslips in differentiation medium.
-
Treatment: Add this compound to the culture medium at various concentrations. Include a vehicle control, an LPA-only control, and a co-treatment of LPA and this compound to confirm antagonistic activity.
-
Incubation: Incubate the cells for a period sufficient for neuronal differentiation to occur (typically 3-7 days).
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize, and block non-specific binding. Incubate with primary antibodies against neuronal markers (e.g., βIII-tubulin or MAP2) and glial markers (e.g., GFAP).
-
Visualization and Analysis: Incubate with appropriate fluorescently labeled secondary antibodies and counterstain with DAPI. Acquire images using a fluorescence microscope and quantify the percentage of neurons in each treatment group.
Protocol 2: Assessment of Neurite Outgrowth in Primary Cortical Neurons
This protocol provides a method to investigate the role of LPA1/LPA3 signaling in neurite dynamics using this compound.
Objective: To determine if this compound can block LPA-induced neurite retraction or promote neurite outgrowth in primary cortical neurons.
Materials:
-
Primary cortical neurons (isolated from embryonic rodents)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement and GlutaMAX)
-
This compound
-
LPA
-
Poly-D-lysine coated culture plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Primary antibody (e.g., anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Image analysis software (e.g., ImageJ/Fiji)
Workflow Diagram:
Caption: Workflow for analyzing the effect of this compound on neurite outgrowth.
Procedure:
-
Primary Neuron Culture: Isolate cortical neurons from embryonic day 16-18 mouse or rat brains and plate them on poly-D-lysine coated plates in neuronal culture medium.[8]
-
Initial Culture: Culture the neurons for 24-48 hours to allow them to adhere and extend neurites.
-
Treatment: Treat the neurons with different concentrations of this compound, with or without LPA. Include appropriate vehicle controls.
-
Incubation: Incubate for a time period suitable for observing changes in neurite morphology (e.g., 1 to 24 hours).
-
Immunocytochemistry: Fix the cells and perform immunocytochemistry for a neuronal marker such as βIII-tubulin to visualize the neurons and their processes.
-
Image Analysis: Capture images of the stained neurons and use image analysis software to quantify neurite length, branching, and complexity.
Conclusion
This compound is a valuable pharmacological tool for elucidating the specific roles of LPA1 and LPA3 receptors in the intricate processes of neuronal development. By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively investigate the contributions of LPA signaling to neural stem cell fate, neuronal differentiation, and morphogenesis. The provided data on related compounds will aid in the design of robust experiments, ultimately contributing to a deeper understanding of nervous system development and potentially identifying new therapeutic targets for neurodevelopmental disorders.
References
- 1. Lysophosphatidic Acid Signalling in Nervous System Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysophosphatidic acid stimulates neuronal differentiation of cortical neuroblasts through the LPA1-G(i/o) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Administration of VPC32183 in Pancreatic Cancer Xenografts
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and profound resistance to conventional therapies.[1][2][3][4] The complex tumor microenvironment and genetic heterogeneity of PDAC contribute to its chemoresistance.[4][5] Key genetic mutations, particularly activating mutations in the KRAS oncogene (present in over 90% of PDAC tumors), drive tumor progression and represent a critical therapeutic target.[1][3][6][7]
VPC32183 is a novel, potent, and selective small molecule inhibitor targeting the downstream effector pathway of KRAS, specifically the RAF/MEK/ERK signaling cascade. These application notes provide a comprehensive overview of the administration of this compound in preclinical pancreatic cancer xenograft models, offering detailed protocols for researchers in oncology and drug development.
Mechanism of Action
This compound is designed to inhibit the kinase activity of MEK1/2, a central component of the RAS/RAF/MEK/ERK signaling pathway. In pancreatic cancer, the constitutive activation of this pathway due to upstream KRAS mutations leads to uncontrolled cell proliferation, survival, and invasion. By blocking MEK1/2, this compound effectively abrogates the downstream signaling to ERK, leading to cell cycle arrest and apoptosis in KRAS-mutant pancreatic cancer cells.
Preclinical Data Summary
The efficacy of this compound has been evaluated in various pancreatic cancer xenograft models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | IC50 (nM) |
| PANC-1 | G12D | 15 |
| MiaPaCa-2 | G12C | 25 |
| BxPC-3 | Wild-Type | >1000 |
| AsPC-1 | G12D | 18 |
Table 2: In Vivo Efficacy of this compound in a PANC-1 Subcutaneous Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5% HPMC, oral, daily | 1250 ± 150 | - |
| This compound | 25 mg/kg, oral, daily | 450 ± 75 | 64 |
| Gemcitabine | 100 mg/kg, i.p., twice weekly | 875 ± 110 | 30 |
| This compound + Gemcitabine | 25 mg/kg oral daily + 100 mg/kg i.p. twice weekly | 250 ± 50 | 80 |
Experimental Protocols
Detailed methodologies for the administration of this compound in pancreatic cancer xenograft models are provided below. These protocols are intended as a guide and may require optimization for specific experimental setups.
Protocol 1: Establishment of Pancreatic Cancer Subcutaneous Xenografts
This protocol describes the establishment of a subcutaneous xenograft model using a human pancreatic cancer cell line.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
6-8 week old female athymic nude mice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
Procedure:
-
Culture pancreatic cancer cells to 80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with complete medium, and then resuspend in sterile PBS.
-
Count cells and assess viability (should be >95%).
-
Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-10 days.
-
Begin treatment when tumors reach a mean volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose [HPMC] in sterile water)
-
Balance, weigh boats, spatulas
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Preparation of Formulation:
-
Calculate the required amount of this compound based on the number of mice, their average weight, and the desired dose (e.g., 25 mg/kg).
-
Weigh the this compound powder and place it in a sterile tube.
-
Add the appropriate volume of vehicle to achieve the desired final concentration (e.g., for a 20g mouse receiving 25 mg/kg, the dose is 0.5 mg; if dosing at 10 mL/kg, the final concentration should be 2.5 mg/mL).
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Oral Administration:
-
Weigh each mouse to determine the exact volume of the this compound formulation to be administered.
-
Gently restrain the mouse and insert the oral gavage needle into the esophagus.
-
Slowly dispense the formulation.
-
Monitor the mouse for any signs of distress after administration.
-
Administer once daily, or as per the experimental design.
-
Protocol 3: Pharmacodynamic (PD) Analysis
This protocol describes the collection of tumor tissue to assess the downstream effects of this compound on its target pathway.
Materials:
-
Tumor-bearing mice (treated and control groups)
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Cryovials
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents and antibodies (e.g., anti-p-ERK, anti-total-ERK)
Procedure:
-
At a predetermined time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each group.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C.
-
For protein analysis, homogenize the frozen tumor tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform Western blotting to analyze the levels of phosphorylated ERK (p-ERK) and total ERK. A significant reduction in the p-ERK/total-ERK ratio in the this compound-treated group compared to the vehicle control indicates target engagement.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or slow tumor growth | Low cell viability; insufficient cell number | Ensure high cell viability (>95%); increase the number of injected cells. |
| Ulceration of tumors | Rapid tumor growth leading to necrosis | Start treatment with smaller initial tumor volumes; monitor tumors more frequently. |
| Weight loss in mice | Drug toxicity | Reduce the dose of this compound; monitor mice daily for signs of toxicity. |
| No inhibition of p-ERK | Insufficient drug exposure; formulation issue | Verify the formulation and dosing; conduct a pharmacokinetic study to assess drug levels in the tumor. |
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical pancreatic cancer xenograft models harboring KRAS mutations. The provided protocols offer a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this and similar compounds. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pre-clinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pancreatic Ductal Adenocarcinoma: Preclinical in vitro and ex vivo Models [frontiersin.org]
- 5. Frontiers | Targeting Growth Factor Signaling Pathways in Pancreatic Cancer: Towards Inhibiting Chemoresistance [frontiersin.org]
- 6. Preclinical Models of Pancreatic Ductal Adenocarcinoma and Their Utility in Immunotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of VPC32183
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of VPC32183, a competitive antagonist of Lysophosphatidic Acid (LPA) receptors 1 and 3 (LPA1 and LPA3)[1]. The following protocols are designed for preclinical assessment of this compound in oncology and fibrosis models, two key therapeutic areas where LPA1 and LPA3 signaling is implicated.
Overview of this compound and its Mechanism of Action
This compound is a small molecule inhibitor that competitively blocks the binding of LPA to its receptors, LPA1 and LPA3[1]. LPA is a bioactive phospholipid that regulates a wide range of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the LPA signaling pathway is associated with the pathogenesis of various diseases, including cancer and fibrosis.
By antagonizing LPA1 and LPA3, this compound is expected to modulate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Rho pathways[2][3]. This interference with pro-pathogenic signaling provides a strong rationale for evaluating the therapeutic potential of this compound in relevant in vivo models.
Signaling Pathway of LPA1 and LPA3
The following diagram illustrates the key signaling pathways activated by LPA1 and LPA3, which are the targets of this compound.
In Vivo Experimental Design: Oncology - Xenograft Models
This protocol outlines the use of this compound in a subcutaneous xenograft model to assess its anti-tumor efficacy.
Experimental Workflow
Detailed Protocol
-
Cell Line Selection and Culture:
-
Select appropriate cancer cell lines with known expression of LPA1 and/or LPA3 (e.g., A549 lung carcinoma, PANC-1 pancreatic cancer).
-
Culture cells in recommended media and conditions to ensure optimal growth and viability for implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of human tumor xenografts.
-
Acclimatize animals for at least one week prior to the start of the experiment.
-
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Subcutaneously inject a suspension of 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of sterile PBS or a mixture with Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Vehicle Control: Administer the vehicle used to dissolve this compound to the control group.
-
This compound Treatment Group(s): Based on data for similar LPA1/LPA3 antagonists like Ki16425, a starting dose range of 10-30 mg/kg administered intraperitoneally (i.p.) once daily is recommended. Dose-response studies are advised to determine the optimal dose.
-
The route of administration (e.g., intraperitoneal, oral gavage) and dosing frequency should be optimized based on the pharmacokinetic properties of this compound.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include changes in body weight (as a measure of toxicity), and at the end of the study, tumor weight, and analysis of biomarkers in tumor tissue (e.g., proliferation markers like Ki67, apoptosis markers like cleaved caspase-3).
-
Data Presentation
| Group | N | Mean Tumor Volume (Day 0) (mm³) | Mean Tumor Volume (Final Day) (mm³) | % Tumor Growth Inhibition | Mean Tumor Weight (mg) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | N/A | ||||
| This compound (10 mg/kg) | 10 | |||||
| This compound (30 mg/kg) | 10 |
In Vivo Experimental Design: Fibrosis - Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis using bleomycin and subsequent treatment with this compound to evaluate its anti-fibrotic potential.
Experimental Workflow
Detailed Protocol
-
Animal Model:
-
Use C57BL/6 mice, which are commonly used for this model.
-
Acclimatize animals for at least one week.
-
-
Induction of Lung Fibrosis:
-
Anesthetize mice and administer a single dose of bleomycin (1-3 U/kg) via intratracheal or oropharyngeal instillation.
-
A control group should receive sterile saline.
-
-
This compound Administration:
-
Dosing Regimen: this compound can be administered either prophylactically (starting at the same time or shortly after bleomycin) or therapeutically (starting after fibrosis has been established, e.g., day 7).
-
Dosage: A starting dose range of 10-30 mg/kg, administered daily, is recommended, similar to the oncology model.
-
Vehicle Control: Administer the vehicle to a separate group of bleomycin-treated mice.
-
-
Endpoint Analysis:
-
The study is typically terminated at day 14 or 21 post-bleomycin administration.
-
Histological Analysis:
-
Harvest lungs and fix in formalin.
-
Stain lung sections with Masson's trichrome to visualize collagen deposition.
-
Quantify fibrosis using a scoring system such as the Ashcroft score[4].
-
-
Hydroxyproline Assay:
-
Measure the hydroxyproline content in lung tissue homogenates as a biochemical marker of collagen content[2].
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Collect BALF to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.
-
-
Micro-Computed Tomography (micro-CT):
-
Data Presentation
| Group | N | Ashcroft Score (Mean ± SEM) | Lung Hydroxyproline (µ g/lung ) | BALF Total Cells (x10⁵) | BALF Neutrophils (%) |
| Saline + Vehicle | 10 | ||||
| Bleomycin + Vehicle | 10 | ||||
| Bleomycin + this compound (10 mg/kg) | 10 | ||||
| Bleomycin + this compound (30 mg/kg) | 10 |
Disclaimer: These protocols provide a general framework. The specific details of the experimental design, including animal models, cell lines, dosing regimens, and endpoints, should be optimized based on the specific research question and the characteristics of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. medkoo.com [medkoo.com]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The LPA3 Receptor: Regulation and Activation of Signaling Pathways | MDPI [mdpi.com]
Application Notes and Protocols for VPC32183 Treatment in Primary Fibroblast Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC32183 is a competitive antagonist of the Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3.[1] LPA signaling, particularly through the LPA1 receptor, plays a crucial role in a variety of cellular processes in fibroblasts, including proliferation, migration, and extracellular matrix deposition. Dysregulation of the LPA-LPA1 signaling axis is implicated in the pathogenesis of fibrotic diseases. By blocking the interaction of LPA with its receptors, this compound can effectively inhibit these pro-fibrotic cellular responses. These application notes provide detailed protocols for the treatment of primary fibroblast cultures with this compound to study its effects on LPA-induced signaling and function.
Data Presentation
| Compound | Target(s) | Cell Line | Assay | IC50 / Ki Value |
| This compound | LPA1/LPA3 Antagonist | L2071 mouse fibroblasts | Ca2+ response | Complete inhibition (concentration not specified)[2] |
| AM966 | LPA1 Antagonist | IMR-90 human lung fibroblasts | Chemotaxis | 182 ± 86 nM[3] |
| Ki16425 | LPA1/LPA3 Antagonist | Swiss 3T3 fibroblasts | Ca2+ response | 0.54 µM (Ki)[4] |
| Ki16425 | LPA1/LPA3 Antagonist | RH7777 rat hepatoma cells | LPA1 binding | 0.34 µM (Ki)[5][6] |
| Ki16425 | LPA1/LPA3 Antagonist | RH7777 rat hepatoma cells | LPA3 binding | 0.93 µM (Ki)[5][6][7] |
Signaling Pathway
Lysophosphatidic acid (LPA) binds to the LPA1 receptor, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. The LPA1 receptor couples to several G proteins, including Gαq/11, Gαi/o, and Gα12/13. Activation of these pathways leads to downstream effects such as calcium mobilization, inhibition of cAMP production, and activation of the RhoA and ERK pathways. These signaling events culminate in pro-fibrotic responses like fibroblast proliferation, migration, and collagen synthesis. This compound, as a competitive antagonist, blocks the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream signaling cascades and cellular responses.
Experimental Protocols
General Guidelines for Primary Fibroblast Culture
Primary fibroblasts should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and non-essential amino acids. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving LPA stimulation, it is crucial to serum-starve the cells for 12-24 hours prior to treatment to reduce baseline signaling from serum-derived LPA.
Protocol 1: Inhibition of LPA-Induced Fibroblast Proliferation
This protocol outlines the steps to assess the inhibitory effect of this compound on LPA-induced fibroblast proliferation using a BrdU incorporation assay.
Materials:
-
Primary human fibroblasts
-
Complete culture medium (DMEM + 10% FBS)
-
Serum-free DMEM
-
Lysophosphatidic acid (LPA)
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate overnight.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours.
-
This compound Pre-treatment: Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 0.1, 1, 10 µM). Add the this compound solutions to the designated wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPA Stimulation: Prepare a working solution of LPA (typically 10 µM) in serum-free DMEM. Add the LPA solution to the wells (except for the negative control wells) and incubate for 24-48 hours.
-
BrdU Labeling and Detection: Follow the manufacturer's instructions for the BrdU Cell Proliferation Assay Kit. This typically involves adding BrdU to the wells for the final 2-4 hours of incubation, followed by fixation, antibody incubation, and substrate addition.
-
Data Analysis: Measure the absorbance using a microplate reader. The inhibitory effect of this compound is determined by comparing the BrdU incorporation in this compound-treated wells to the LPA-stimulated control wells.
Protocol 2: Inhibition of LPA-Induced Fibroblast Migration
This protocol describes a wound-healing (scratch) assay to evaluate the effect of this compound on LPA-induced fibroblast migration.
Materials:
-
Primary human fibroblasts
-
Complete culture medium
-
Serum-free DMEM
-
LPA
-
This compound
-
6-well or 12-well culture plates
-
Pipette tips (p200) for creating the scratch
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed fibroblasts in 6-well or 12-well plates and grow to confluence.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours.
-
Wound Creation: Create a linear scratch in the confluent cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free DMEM containing LPA (e.g., 10 µM) with or without various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control and a negative control (serum-free medium only).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated to determine the effect of this compound on fibroblast migration.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on primary fibroblasts.
Stability and Storage
This compound should be stored as a powder at -20°C. For experimental use, prepare a stock solution in a suitable solvent such as DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods should be considered, and fresh media with the compound may be required for long-term experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dioleoyl phosphatidic acid increases intracellular Ca2+ through endogenous LPA receptors in C6 glioma and L2071 fibroblasts. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ki16425 | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring VPC32183 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC32183 is a small molecule inhibitor designed to antagonize the activity of Lysophosphatidic Acid (LPA) receptors 1 and 3 (LPA1 and LPA3). LPA is a bioactive phospholipid that regulates a wide array of cellular processes, including proliferation, survival, migration, and differentiation. Dysregulation of LPA signaling has been implicated in the pathophysiology of various diseases, including cancer and fibrosis. As a competitive antagonist, this compound is expected to block the downstream signaling cascades initiated by LPA binding to LPA1 and LPA3, thereby inhibiting the pro-proliferative and pro-survival effects of LPA in target cells.
These application notes provide a comprehensive guide to measuring the efficacy of this compound in a laboratory setting. The protocols detailed herein are designed to assess the impact of this compound on cell viability, apoptosis, and the modulation of key signaling pathways.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the LPA1 and LPA3 receptors. These G protein-coupled receptors (GPCRs), upon activation by LPA, couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13. This initiates a cascade of downstream signaling events.
-
LPA1 Signaling: Activation of LPA1 can lead to the activation of multiple pathways, including the Ras-MEK-ERK (MAPK) pathway, the Phosphoinositide 3-kinase (PI3K)-Akt pathway, and the Rho pathway. These pathways collectively promote cell proliferation, survival, and migration.
-
LPA3 Signaling: LPA3 primarily couples to Gαq/11 and Gαi/o. Its activation can stimulate the PI3K/Akt pathway, leading to the activation of transcription factors such as Nrf2, which are involved in cell survival and drug resistance.
By blocking the binding of LPA to LPA1 and LPA3, this compound is hypothesized to inhibit these downstream signaling events, leading to a reduction in cell proliferation and an induction of apoptosis in cells dependent on these pathways.
Data Presentation
The efficacy of this compound can be quantified through various in vitro assays. The following tables provide a structured format for presenting the quantitative data obtained from these experiments. Note: The data presented below is representative of a typical LPA1/LPA3 antagonist and should be replaced with experimentally derived data for this compound.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Ovarian Cancer (OVCAR-3) | 15.2 | 9.8 |
| Breast Cancer (MDA-MB-231) | 22.5 | 16.1 |
| Prostate Cancer (PC-3) | 18.9 | 12.7 |
| Normal Fibroblasts (MRC-5) | > 50 | > 50 |
Table 2: Apoptosis Induction (% Apoptotic Cells)
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| OVCAR-3 | Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (10 µM) | 15.8 ± 2.1 | 8.2 ± 1.5 | 24.0 ± 3.6 | |
| This compound (25 µM) | 28.4 ± 3.5 | 17.9 ± 2.8 | 46.3 ± 6.3 | |
| MDA-MB-231 | Vehicle Control | 1.8 ± 0.4 | 1.2 ± 0.2 | 3.0 ± 0.6 |
| This compound (10 µM) | 12.5 ± 1.8 | 6.7 ± 1.1 | 19.2 ± 2.9 | |
| This compound (25 µM) | 25.1 ± 3.1 | 15.4 ± 2.5 | 40.5 ± 5.6 |
Table 3: Inhibition of ERK Phosphorylation (Relative Densitometry)
| Cell Line | Treatment | p-ERK / Total ERK Ratio | % Inhibition of p-ERK |
| OVCAR-3 | Vehicle Control | 1.00 | 0 |
| LPA (1 µM) | 2.85 ± 0.21 | - | |
| LPA (1 µM) + this compound (10 µM) | 1.25 ± 0.15 | 56.1 | |
| LPA (1 µM) + this compound (25 µM) | 0.89 ± 0.11 | 68.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines and normal control cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot for ERK Phosphorylation
This protocol measures the levels of phosphorylated ERK (p-ERK) relative to total ERK to assess the inhibitory effect of this compound on the MAPK pathway.
Materials:
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Target cancer cell lines
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Complete cell culture medium
-
This compound stock solution
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LPA
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-p-ERK, anti-ERK, anti-β-actin)
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HRP-conjugated secondary antibody
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ECL detection reagent
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Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with this compound for 1-2 hours before stimulating with LPA for 10-15 minutes.
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Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
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Detection: Detect the protein bands using an ECL reagent and an imaging system.
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Data Analysis: Perform densitometric analysis of the bands and normalize the p-ERK signal to the total ERK signal.
Troubleshooting & Optimization
VPC32183 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of VPC32183, a competitive antagonist of the LPA1 and LPA3 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
For optimal stability, this compound should be stored as a solid powder under specific conditions.[1] The recommended storage protocols are designed to minimize degradation over time.
Q2: How should I prepare a stock solution of this compound?
While specific solubility data for this compound is not widely published, a common practice for lysophosphatidic acid (LPA) receptor antagonists is to prepare stock solutions in dimethyl sulfoxide (DMSO).[2][3] Based on protocols for similar compounds, a stock solution of 10 mg/mL in a solvent like ethanol, DMSO, or dimethyl formamide can be prepared.[4] For aqueous buffers, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[4]
Q3: What are the recommended storage conditions for this compound in solution?
Stock solutions should be stored at -20°C.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aqueous solutions are not recommended for storage for more than one day.[3][4]
Q4: Is this compound stable at room temperature?
This compound is considered stable enough for a few weeks during standard shipping at ambient temperatures.[1] However, for long-term storage, the recommended conditions should be strictly followed to ensure its integrity and activity.
Stability and Storage Conditions
The following tables summarize the recommended storage and handling conditions for this compound.
Table 1: Storage and Handling of Solid this compound
| Parameter | Recommendation | Source |
| Appearance | Solid Powder | [1] |
| Short-Term Storage | Dry, dark, at 0 - 4°C (days to weeks) | [1] |
| Long-Term Storage | Dry, dark, at -20°C (months to years) | [1] |
| Shipping | Ambient temperature | [1] |
Table 2: Stock Solution Recommendations
| Parameter | Recommendation | Source |
| Recommended Solvents | DMSO, Ethanol | [2][3][4] |
| Stock Solution Concentration | 10 mM in DMSO is a common starting point for similar antagonists. | [2] |
| Aqueous Solution Preparation | First dissolve in ethanol, then dilute with an aqueous buffer (e.g., PBS). | [4] |
| Stock Solution Storage | -20°C in single-use aliquots. | [2] |
| Aqueous Solution Stability | Use fresh; not recommended for storage for more than one day. | [3][4] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Media
-
Cause: this compound, like many lipid-based antagonists, may have limited solubility in aqueous buffers, especially at high concentrations.
-
Solution:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound. Published studies have used concentrations in the range of 1 µM to 20 µM.[5][6]
-
Use a Carrier Protein: Incorporate a carrier protein, such as fatty acid-free bovine serum albumin (BSA), into your assay buffer. A common concentration is 0.1% BSA.[5][7] BSA can help to maintain the solubility of lipid-like molecules in aqueous solutions.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your experimental system.
-
Issue 2: Inconsistent or No Inhibitory Effect
-
Cause: This could be due to compound degradation, improper concentration, or issues with the experimental setup.
-
Solution:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution from the solid powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Confirm Stock Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
-
Optimize Incubation Time: Ensure that the pre-incubation time with this compound is sufficient for it to interact with the LPA receptors before adding the agonist. A 30-minute pre-incubation is often used.[1]
-
Check Cell Health: Ensure the cells used in the assay are healthy and responsive to LPA. Run appropriate positive and negative controls.
-
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 602.75 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out a precise amount of this compound powder using an analytical balance.
-
To prepare a 10 mM stock solution, dissolve 6.03 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
2. General Protocol for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., serum-free media, PBS)
-
Assay buffer with 0.1% fatty acid-free BSA
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the assay buffer containing 0.1% BSA. For example, to achieve a final concentration of 10 µM, dilute the stock solution 1:1000.
-
Pre-incubate the cells with the desired concentration of this compound for 30 minutes at 37°C.
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Add the LPA agonist to the cells and proceed with the experimental measurements (e.g., calcium mobilization, cell migration).
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Include appropriate vehicle controls (e.g., assay buffer with 0.1% BSA and the corresponding concentration of DMSO).
-
Visualizations
Caption: LPA1/LPA3 signaling pathway antagonism by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scripps.edu [scripps.edu]
- 6. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
potential off-target effects of VPC32183
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VPC32183. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a competitive antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It has been shown to be devoid of agonist activity at human LPA1, LPA2, and LPA3 receptors.
Q2: Are there any known off-target effects of this compound?
Yes. A significant off-target activity of this compound is the inhibition of lipid phosphate phosphatase 1 (LPP1). LPPs are enzymes that dephosphorylate various bioactive lipid phosphates, including LPA and sphingosine-1-phosphate (S1P). Therefore, inhibition of LPP1 by this compound can lead to effects beyond the direct antagonism of LPA1 and LPA3 receptors, potentially impacting S1P signaling pathways.
Q3: We are observing unexpected cellular phenotypes that do not seem to be related to LPA1/3 antagonism. What could be the cause?
Unexpected cellular phenotypes could arise from the off-target inhibition of lipid phosphate phosphatase 1 (LPP1) by this compound. This can lead to alterations in the levels of various bioactive lipids, including sphingosine-1-phosphate (S1P), which regulates diverse cellular processes such as cell growth, survival, and migration.[1][2][3][4] Additionally, insights from the similar LPA1/3 antagonist, Ki16425, suggest potential effects on other pathways like the Hippo-YAP signaling cascade, apoptosis, and cellular metabolism.[5]
Q4: How can we experimentally determine if the observed effects in our system are due to off-target activities of this compound?
To dissect on-target versus off-target effects, consider the following approaches:
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Use of Structurally Unrelated LPA1/3 Antagonists: Compare the effects of this compound with other LPA1/3 antagonists that have different chemical scaffolds and potentially different off-target profiles.
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Rescue Experiments: If the off-target effect is hypothesized to be due to LPP1 inhibition, attempt to rescue the phenotype by manipulating downstream components of the affected pathway (e.g., by modulating S1P levels or its receptors).
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Direct Off-Target Assessment: Conduct broader screening assays to identify other potential targets of this compound. This can include kinase inhibitor profiling panels and GPCRome screening.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: LPP1 Inhibition. The inhibition of LPP1 can lead to the accumulation of its substrates, such as LPA and S1P, which could activate other signaling pathways and produce confounding effects.
-
Troubleshooting Step: Measure the levels of LPA and S1P in your experimental system after treatment with this compound. Consider using a lower concentration of this compound to minimize LPP1 inhibition while still achieving LPA1/3 antagonism.
-
-
Possible Cause 2: Off-target effects on other receptors or enzymes. While not extensively documented for this compound, the similar compound Ki16425 has shown effects on pathways beyond LPA signaling.
-
Troubleshooting Step: Perform a broader characterization of your cellular system's response to this compound. This could involve phosphoproteomics, transcriptomics, or metabolomics to identify affected pathways.
-
Issue 2: Discrepancy between in vitro binding affinity and cellular potency.
-
Possible Cause: Cellular context and off-target engagement. The cellular environment can influence drug activity. Off-target effects, such as the inhibition of LPP1, can contribute to the overall cellular phenotype, leading to a discrepancy with simple binding assays.
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Troubleshooting Step: Employ target engagement assays in a cellular context to confirm that this compound is interacting with its intended targets (LPA1/3) and potential off-targets (LPP1) at the concentrations used in your experiments.
-
Data Presentation
Table 1: Summary of Known and Potential Molecular Interactions of this compound
| Target Family | Target | Interaction Type | Known/Potential |
| GPCR | LPA1 | Antagonist | Known |
| GPCR | LPA3 | Antagonist | Known |
| Enzyme | Lipid Phosphate Phosphatase 1 (LPP1) | Inhibitor | Known |
| GPCR | Sphingosine-1-Phosphate (S1P) Receptors | Indirect modulation | Potential |
| Signaling Pathway | Hippo-YAP | Modulation | Potential (inferred from Ki16425) |
| Cellular Process | Apoptosis | Induction | Potential (inferred from Ki16425) |
| Cellular Process | Glycolysis | Inhibition | Potential (inferred from Ki16425) |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Profiling
This protocol provides a generalized method to assess the inhibitory effect of this compound on a broad panel of kinases, a common approach to identify off-target kinase interactions.[6][7]
Materials:
-
Purified recombinant kinases (a broad panel)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be near the Kₘ for each kinase.
-
Incubate for a predetermined time at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC₅₀ values.
Protocol 2: GPCR Off-Target Screening using β-Arrestin Recruitment Assay
This protocol describes a common method for screening compounds against a large panel of GPCRs to identify off-target interactions based on β-arrestin recruitment.[8][9][10][11]
Materials:
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Cell lines stably expressing individual GPCRs and a β-arrestin-reporter fusion protein (e.g., PathHunter® β-arrestin cell lines).
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Cell culture medium and supplements.
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This compound stock solution (e.g., 10 mM in DMSO).
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Agonist for each GPCR being tested.
-
Assay buffer.
-
Detection reagents for the reporter system (e.g., chemiluminescent substrate).
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White, opaque 384-well microplates.
-
Luminometer.
Procedure:
-
Plate the GPCR-expressing cells in the 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
To test for antagonist activity, add the diluted this compound to the cells and incubate for a short period.
-
Add a known agonist for the specific GPCR at a concentration that gives a robust signal (e.g., EC₈₀).
-
Incubate for a time determined by the specific assay system (typically 60-90 minutes) at 37°C.
-
To test for agonist activity, add the diluted this compound to the cells without the addition of a known agonist.
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Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition (for antagonist mode) or activation (for agonist mode) and determine IC₅₀ or EC₅₀ values.
Visualizations
Caption: Molecular interaction profile of this compound.
Caption: General workflow for off-target effect investigation.
Caption: LPP1 inhibition by this compound signaling pathway.
References
- 1. Lipid Phosphate Phosphatases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid phosphate phosphatases and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting lysophosphatidic acid receptor with Ki16425 impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing VPC32183 Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of VPC32183 for animal studies. The following information is intended for research use only and does not constitute guidance for human or veterinary applications.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3.[1] It blocks the signaling pathways activated by LPA, which are involved in various physiological and pathological processes.
Q2: What is a recommended starting dose for this compound in animal studies?
A2: As there is no established dosage for this compound in the public domain, a dose-range finding study is the critical first step. It is recommended to start with a wide range of doses to determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range. A logarithmic dilution series, for instance from 1 mg/kg to 100 mg/kg, can be a practical starting point for in vivo studies.
Q3: How should I formulate this compound for administration to animals?
A3: The solubility of small molecule inhibitors can be a challenge. It is crucial to develop a formulation that ensures bioavailability and minimizes vehicle-related toxicity. Common approaches include:
-
Solvent Selection: Initially, a stock solution can be prepared in a solvent like DMSO. However, the final concentration of DMSO in the administered formulation should be kept to a minimum (ideally below 10%) to avoid toxicity.
-
Aqueous Vehicles: For in vivo administration, suspending the compound in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC) or using a solution with a co-solvent such as polyethylene glycol (PEG) is common practice.
-
Solubility Enhancement: The use of cyclodextrins can help to increase the aqueous solubility of hydrophobic compounds.
Q4: How can I translate an effective dose from an in vitro assay to an in vivo animal study?
A4: Direct translation of an in vitro IC50 value to an in vivo dose is often not straightforward. Factors such as cell permeability, plasma protein binding, and drug metabolism can significantly alter the effective concentration in an animal.[2] A common starting point for an in vivo dose might be 10 to 100 times the in vitro IC50, but this is highly dependent on the compound's pharmacokinetic and pharmacodynamic properties. A thorough pharmacokinetic (PK) study is essential to understand the exposure levels achieved in animals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity or adverse effects at low doses | The compound may have off-target effects or the vehicle may be causing toxicity. | Conduct a vehicle-only control group to assess solvent toxicity. Evaluate the compound's selectivity for LPA1/LPA3 receptors. Consider using a more targeted delivery method if possible. |
| Lack of efficacy even at high doses | Poor bioavailability, rapid metabolism, or the target is not critical in the chosen animal model. | Perform a pharmacokinetic (PK) study to measure plasma and tissue concentrations of this compound. Ensure the animal model is appropriate and validated for the disease being studied. |
| Inconsistent results between animals | Variability in drug metabolism, administration technique, or underlying health of the animals. | Standardize the administration procedure. Ensure animals are of a similar age and health status. Increase the number of animals per group to improve statistical power. |
| Compound precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | Test different formulation strategies, including co-solvents, surfactants, or pH adjustments. Prepare fresh formulations for each experiment to avoid degradation. |
Experimental Protocols
Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
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Group Allocation: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Based on in vitro data (if available), start with a broad range of doses administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A suggested starting range could be 1, 10, 50, and 100 mg/kg.
-
Administration: Administer a single dose of this compound or the vehicle.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.
-
Data Collection: Record body weight, food and water intake, and any observed adverse effects daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same species as in the efficacy studies.
-
Dose Selection: Choose a dose that was found to be well-tolerated in the MTD study.
-
Administration: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound over time.
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Signaling Pathway and Experimental Workflow Diagrams
Caption: LPA1/LPA3 signaling pathway and the inhibitory action of this compound.
References
troubleshooting VPC32183 experimental results
Welcome to the technical support center for VPC32183. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this potent LPA1 and LPA3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It functions by binding to these receptors and preventing the binding of LPA, thereby blocking the initiation of downstream signaling cascades. This inhibitory action helps to modulate cellular processes such as proliferation, migration, and survival, which are often dysregulated in diseases like cancer and fibrosis.[1][2]
Q2: In what experimental systems is this compound typically used?
A2: this compound and other LPA receptor antagonists are commonly used in in vitro and in vivo models to study the roles of LPA1 and LPA3 in various physiological and pathological processes. These include, but are not limited to, cancer cell migration and invasion assays, fibroblast activation and collagen production studies in fibrosis models, and investigation of neuropathic pain.[1][2]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.
Troubleshooting Experimental Results
This section addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected antagonist activity | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | - Ensure the compound is stored according to the recommended conditions. - Aliquot stock solutions to minimize freeze-thaw cycles. |
| Solubility Issues: Poor dissolution of this compound in the assay buffer. | - Prepare stock solutions in an appropriate solvent like DMSO. - Ensure the final concentration of the solvent in the assay medium is low and consistent across all conditions. - Vortex or sonicate briefly to ensure complete dissolution. | |
| Incorrect Compound Concentration: Errors in dilution calculations or pipetting. | - Double-check all calculations for serial dilutions. - Use calibrated pipettes and proper pipetting techniques. | |
| High background signal or off-target effects | Non-specific Binding: At high concentrations, the compound may bind to other receptors or proteins. | - Perform a dose-response curve to determine the optimal concentration range. - Include appropriate controls, such as cells not expressing the target receptors or using a structurally related but inactive compound. |
| Cell Health: Unhealthy or stressed cells can respond abnormally. | - Ensure cells are healthy, within a low passage number, and growing optimally. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the compound to rule out cytotoxicity. | |
| Variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell density across wells or plates. | - Ensure a single-cell suspension before seeding. - Use a consistent seeding protocol and allow cells to adhere and distribute evenly before treatment. |
| Assay Timing and Conditions: Variations in incubation times, temperatures, or reagent additions. | - Standardize all incubation times and maintain consistent temperature and CO2 levels. - Use a multichannel pipette for simultaneous addition of reagents where possible. |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with LPA receptor antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit LPA-induced intracellular calcium release.
Protocol:
-
Cell Culture: Plate cells expressing LPA1 or LPA3 receptors in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
LPA Stimulation: Add a fixed concentration of LPA (typically at its EC50 or EC80) to stimulate calcium release.
-
Signal Detection: Measure the fluorescence intensity before and after adding LPA using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the LPA-induced calcium signal by this compound and determine the IC50 value.
Cell Migration (Chemotaxis) Assay
This assay assesses the inhibitory effect of this compound on LPA-induced cell migration.
Protocol:
-
Cell Preparation: Culture a relevant cell line (e.g., A2058 melanoma cells) to sub-confluency and then serum-starve for several hours.[3]
-
Assay Setup: Use a Boyden chamber or a similar transwell insert with a porous membrane. Add serum-free media containing LPA to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing different concentrations of this compound and seed them into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Cell Staining and Counting: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with a stain like crystal violet.
-
Data Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope. Calculate the percentage of inhibition of migration at different this compound concentrations.[3]
Signaling Pathways
This compound targets the LPA1 and LPA3 receptors, which are G protein-coupled receptors (GPCRs). Upon activation by LPA, these receptors couple to various G proteins (Gαi/o, Gαq/11, Gα12/13) to initiate downstream signaling cascades.
Caption: LPA Receptor Signaling and Inhibition by this compound.
Experimental Workflow for Antagonist Screening
The following diagram illustrates a typical workflow for screening and characterizing LPA receptor antagonists like this compound.
References
Technical Support Center: VPC32183 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of VPC32183, a competitive antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3.[1] This guide offers troubleshooting advice and frequently asked questions to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist at the LPA1 and LPA3 receptors. It is reported to be devoid of agonist activity at human LPA1, LPA2, and LPA3 receptors.[1] Its activity can lead to the inhibition of lipid phosphate phosphatase, which in turn suppresses the activation of ERK1/2 MAP kinases.[1]
Q2: In which cell lines has this compound been studied?
A2: Published research has mentioned the use of this compound in studies involving C6 glioma and colon cancer cells.[1] However, comprehensive cytotoxicity data across a wide range of cell lines is not extensively documented in publicly available literature.
Q3: What are the expected cytotoxic effects of this compound?
A3: As an antagonist, the primary effect of this compound is to block the signaling pathways activated by LPA. The cytotoxic or cytostatic effects will largely depend on the cell line's dependence on LPA signaling for proliferation and survival. In cancer cell lines where LPA signaling is upregulated, this compound may induce anti-proliferative or apoptotic effects.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect?
A4: A cytotoxic effect leads to cell death, which can be measured by assays that detect compromised membrane integrity (e.g., LDH release assay or Trypan Blue exclusion). A cytostatic effect inhibits cell proliferation without directly causing cell death. This can be assessed by cell counting over a time course or by using proliferation markers. A plateau in cell number would suggest a cytostatic effect, while a decrease in viable cell number indicates a cytotoxic effect.
Q5: What are the essential controls for a cytotoxicity experiment with this compound?
A5: To ensure the validity of your results, the following controls are critical:
-
Untreated Control: Cells in media alone to establish baseline health and growth.
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Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used for the compound treatment.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm the assay is working correctly.
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No-Cell Control (Blank): Media and assay reagents without cells to determine the background signal.
Troubleshooting Guide
This guide addresses common issues that may arise during the cytotoxicity assessment of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects due to evaporation. | Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to maintain humidity.[2] | |
| Presence of air bubbles in wells. | Be careful during reagent addition to avoid bubbles. If bubbles are present, they can be removed with a sterile pipette tip or a small gauge needle.[3] | |
| No observable cytotoxicity | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| The chosen cell line is not dependent on LPA1/LPA3 signaling. | Select cell lines known to express high levels of LPA1 and/or LPA3 receptors. | |
| Incubation time is too short. | Extend the incubation period to allow for the compound to exert its effects (e.g., 48 or 72 hours). | |
| High background signal in no-cell control | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| Intrinsic fluorescence/absorbance of this compound. | Run a control with this compound in media without cells to check for interference with the assay readout. | |
| Inconsistent results with positive control | Improper storage or handling of the positive control agent. | Ensure the positive control is stored correctly and prepare fresh dilutions for each experiment. |
| Cell line has developed resistance. | Use a different positive control or a lower passage number of the cell line. |
Experimental Protocols
Below are detailed protocols for standard cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature for the time specified in the manufacturer's protocol, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
Quantitative Data Summary
The following tables present hypothetical IC50 values for this compound in various cell lines, as might be determined by the assays described above. Note: This data is for illustrative purposes only.
Table 1: Hypothetical IC50 Values of this compound from MTT Assay (48h Treatment)
| Cell Line | Receptor Profile | IC50 (µM) |
| OVCAR-3 (Ovarian Cancer) | High LPA1/LPA3 | 15.2 |
| PC-3 (Prostate Cancer) | Moderate LPA1 | 35.8 |
| A549 (Lung Cancer) | Low LPA1/LPA3 | > 100 |
| C6 (Glioma) | Moderate LPA1 | 28.5 |
Table 2: Hypothetical % Cytotoxicity of this compound from LDH Assay (48h Treatment at 50 µM)
| Cell Line | % Cytotoxicity (relative to positive control) |
| OVCAR-3 | 65% |
| PC-3 | 42% |
| A549 | 8% |
| C6 | 51% |
Visualizations
Signaling Pathway
Caption: this compound inhibits LPA1/LPA3 signaling, blocking the ERK/MAPK pathway.
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for high variability in cytotoxicity assays.
References
how to prevent VPC32183 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of VPC32183 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a competitive antagonist of the lysophosphatidic acid receptors LPA1 and LPA3. It is used in research settings to study the roles of these receptors in various biological processes.
Q2: How should I store the solid (powder) form of this compound?
Proper storage of solid this compound is crucial to maintain its integrity. The following storage conditions are recommended.[1]
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
Q3: How stable is solid this compound during shipping?
The solid form of this compound is stable for several weeks at ambient temperature during standard shipping.[1]
Troubleshooting Guide: Preventing Degradation in Solution
Issue: I am seeing inconsistent or lower-than-expected activity from my this compound solution.
This could be due to the degradation of the compound in your solvent. Here are potential causes and solutions:
Potential Cause 1: Hydrolysis in Aqueous Solutions
The oleamide portion of this compound may be susceptible to hydrolysis, especially in aqueous buffers. It is recommended not to store aqueous solutions of similar amide-containing compounds for more than one day.
-
Recommendation: Prepare fresh aqueous solutions of this compound for each experiment. If a stock solution in an organic solvent is diluted into an aqueous buffer for an experiment, use it immediately.
Potential Cause 2: Degradation in Stock Solutions
The long-term stability of this compound in various organic solvents has not been extensively documented.
-
Recommendation: To minimize degradation in stock solutions, adhere to the following best practices:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for many organic molecules.[2][3][4]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Potential Cause 3: Microbial or Enzymatic Degradation
The phosphomonoester group in this compound could be a substrate for phosphatases, which may be present due to microbial contamination.
-
Recommendation:
-
Use sterile solvents and labware for solution preparation.
-
Filter-sterilize solutions if appropriate for your application.
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution in DMSO
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Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol: Assessing the Stability of a this compound Solution (User-Defined)
If the stability of this compound in your specific experimental buffer and conditions is a concern, you can perform a simple stability assessment.
-
Prepare a solution of this compound in your buffer of interest.
-
Divide the solution into several aliquots.
-
Store the aliquots under your typical experimental conditions (e.g., 4°C, room temperature).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and test its activity in your biological assay.
-
A significant decrease in activity over time suggests degradation. You can also analyze the samples by HPLC or LC-MS to look for the appearance of degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound solution stability.
Caption: Troubleshooting flowchart for this compound solution issues.
References
Technical Support Center: Addressing Poor Bioavailability of VPC32183 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the in vivo bioavailability of VPC32183.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive antagonist for the lysophosphatidic acid (LPA) receptors LPA1 and LPA3.[1] It does not exhibit agonist activity at human LPA1, LPA2, or LPA3 receptors.[1] Its chemical formula is C33H51N2O6P, and it has a molecular weight of 602.75 g/mol .[1]
Q2: Why might this compound exhibit poor bioavailability in vivo?
-
Poor Aqueous Solubility: Lipophilic compounds tend to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][4]
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Slow Dissolution Rate: A slow rate of dissolution from the administered dosage form can limit the amount of drug available for absorption.[5]
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First-Pass Metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.[2][3]
Q3: What are the initial steps to consider when poor bioavailability of this compound is observed?
When encountering low in vivo exposure of this compound, a systematic approach is recommended. First, confirm the analytical methodology for plasma concentration determination is accurate and sensitive enough. Subsequently, focus on the formulation. A simple approach is to start with solubility enhancement techniques.
Q4: What are some common formulation strategies to improve the bioavailability of lipophilic compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs:
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Co-solvents: Utilizing a mixture of water-miscible solvents to increase the solubility of the drug.[4][6]
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Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[6]
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Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area, which can lead to a higher dissolution rate.[6][7]
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Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[2][6][8]
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Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate.[5][7]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting poor in vivo bioavailability of this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and slow dissolution rate. | 1. Co-solvent Formulation: Prepare a simple solution of this compound in a mixture of a water-miscible organic solvent and water. 2. Surfactant-aided Formulation: Incorporate a pharmaceutically acceptable surfactant to improve wetting and solubilization. |
| Initial formulation improvements show limited success in enhancing exposure. | The formulation does not adequately maintain the drug in a solubilized state in the GI tract. | Lipid-Based Formulation (SEDDS): Develop a self-emulsifying drug delivery system to present the drug in a finely dispersed emulsion upon contact with GI fluids. |
| Bioavailability remains suboptimal despite improved solubility and dissolution. | Potential for significant first-pass metabolism. | Lipid-Based Formulation to Promote Lymphatic Uptake: Formulations with long-chain triglycerides can promote lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[3][8] |
Detailed Experimental Protocols
Preparation of a Co-solvent Formulation
Objective: To prepare a simple solution of this compound for initial in vivo screening.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
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Propylene glycol (PG)
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Saline (0.9% NaCl)
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Glass vials
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Magnetic stirrer and stir bar
Protocol:
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Weigh the desired amount of this compound.
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Prepare a co-solvent mixture. A common starting point is a 40:10:50 mixture of PEG 400:PG:Saline.
-
Add the this compound to the co-solvent mixture.
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Vortex and then stir the mixture using a magnetic stirrer until the this compound is completely dissolved. Gentle warming (e.g., to 40°C) may be applied if necessary to aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
The final formulation should be a clear solution.
Screening for an Effective Surfactant
Objective: To identify a surfactant that enhances the solubility of this compound.
Materials:
-
This compound
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A selection of pharmaceutically acceptable surfactants (e.g., Tween 80, Cremophor EL, Solutol HS 15)
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Phosphate-buffered saline (PBS), pH 7.4
-
96-well plate
-
Plate shaker
-
Spectrophotometer or HPLC
Protocol:
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Prepare stock solutions of each surfactant in PBS at a concentration of 10% (w/v).
-
Add an excess amount of this compound to each surfactant solution (and a control with only PBS).
-
Seal the plate and place it on a plate shaker at room temperature for 24 hours to allow for equilibration.
-
Centrifuge the plate to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
The surfactant that results in the highest concentration of dissolved this compound is considered the most effective.
Development of a Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon dilution in aqueous media.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafac Lipophile WL 1349)
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Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
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Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
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Glass vials
-
Vortex mixer
Protocol:
-
Screen for suitable excipients by determining the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Based on the solubility data, select an oil, a surfactant, and a co-surfactant.
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).
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Add the desired amount of this compound to the excipient mixture and vortex until a clear, homogenous solution is formed.
-
To test the self-emulsifying properties, add a small amount (e.g., 100 µL) of the formulation to a larger volume of water (e.g., 250 mL) with gentle stirring.
-
A formulation with good self-emulsifying properties will rapidly form a clear or slightly bluish-white microemulsion.
-
The droplet size of the resulting emulsion can be measured using dynamic light scattering to ensure it is in the nano-range (typically <200 nm).
In Vivo Pharmacokinetic Study Design
Objective: To evaluate the in vivo performance of the developed this compound formulations.
Protocol:
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Animal Model: Select an appropriate animal model (e.g., male Sprague-Dawley rats).
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Dosing: Administer the different this compound formulations (e.g., co-solvent, SEDDS) to different groups of animals via oral gavage at a consistent dose. Include a control group receiving a simple suspension if possible.
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from a suitable blood vessel (e.g., tail vein).
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Plasma Preparation: Process the blood samples to obtain plasma.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each formulation.
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Data Comparison: Compare the pharmacokinetic profiles of the different formulations to determine which provides the greatest improvement in bioavailability.
Visualizations
Caption: Proposed signaling pathway of this compound as an LPA1/LPA3 antagonist.
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Decision tree for selecting a formulation strategy for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. symmetric.events [symmetric.events]
- 3. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Support Center: Minimizing Variability in Experiments with VPC32183
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments involving VPC32183.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.
Issue 1: High variability in cell-based assay results between replicates.
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Question: We are observing significant variability in the readouts of our cell-based assays with this compound across different wells of the same plate and between different plates. What could be the cause, and how can we minimize this?
-
Answer: High variability in cell-based assays can stem from several factors. Here is a breakdown of potential causes and solutions:
Potential Cause Recommended Solution Cell Seeding Density Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for seeding. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before each experiment. Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier. Inconsistent Compound Concentration Prepare a fresh stock solution of this compound for each experiment. Use a positive displacement pipette for viscous organic solvents like DMSO. Perform serial dilutions carefully and vortex thoroughly between each dilution step. Incubation Conditions Ensure consistent temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to uneven temperature distribution. Allow plates to equilibrate to room temperature before adding reagents or reading results. Reagent Addition Use a multichannel pipette or automated liquid handler for adding this compound and other reagents to minimize timing differences between wells.
Issue 2: Inconsistent results in animal studies.
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Question: Our in vivo studies with this compound are showing high inter-individual variability in the response. How can we improve the consistency of our animal experiments?
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Answer: Inter-individual variability is a common challenge in animal studies.[1] Incorporating strategies to account for and minimize this variability is crucial for obtaining robust results.[1]
Potential Cause Recommended Solution Genetic Variation Use isogenic animal strains to minimize genetic differences between individuals. Environmental Factors Standardize housing conditions, including cage density, light-dark cycles, temperature, and humidity. Provide consistent access to food and water. Animal Handling Handle animals consistently and gently to minimize stress, which can impact physiological responses. Acclimate animals to the experimental procedures before starting the study. Dosing Accuracy Calibrate dosing equipment regularly. Adjust the dose based on the most recent body weight of each animal. Blinding and Randomization Implement blinding for sample collection and analysis to prevent observer bias. Randomize animals to different treatment groups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. Please note that the final DMSO concentration in your experimental setup should be kept low (typically <0.1%) and consistent across all samples, including vehicle controls, to avoid solvent-induced effects.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the hypothetical "Variability Pathway Kinase" (VPK). VPK is a key enzyme in the "Cellular Stress Response Pathway," which is often dysregulated in various diseases. By inhibiting VPK, this compound is expected to modulate downstream signaling events and restore normal cellular function.
Caption: this compound inhibits the VPK signaling pathway.
Q3: How should I prepare my samples for a Western blot analysis after this compound treatment?
A3: Proper sample preparation is critical for obtaining reliable Western blot data. Below is a recommended protocol.
Experimental Protocol: Western Blot Analysis
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Cell Lysis:
-
After treatment with this compound, wash cells twice with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Western blot experimental workflow.
Data Presentation
To facilitate data comparison and minimize interpretation errors, we recommend summarizing quantitative data in a structured table.
Example Table: Dose-Response of this compound on VPK Activity
| This compound Concentration (nM) | Replicate 1 (% Inhibition) | Replicate 2 (% Inhibition) | Replicate 3 (% Inhibition) | Mean (% Inhibition) | Standard Deviation |
| 0 (Vehicle) | 0 | 0 | 0 | 0 | 0 |
| 1 | 12.5 | 15.2 | 11.8 | 13.2 | 1.7 |
| 10 | 45.3 | 48.1 | 46.5 | 46.6 | 1.4 |
| 100 | 89.7 | 92.3 | 90.1 | 90.7 | 1.4 |
| 1000 | 98.2 | 99.1 | 98.5 | 98.6 | 0.5 |
This structured approach to data presentation allows for a clear and concise overview of the experimental results, making it easier to identify trends and assess the consistency of the data.
References
quality control measures for VPC32183
Notice: Information regarding the specific product "VPC32183" is not publicly available. The following is a generalized template for a technical support center based on common quality control and troubleshooting procedures in a laboratory setting. Please substitute the generic information with the specific details for this compound from your internal documentation.
Frequently Asked Questions (FAQs)
Q1: How should I verify the initial quality of a new batch of this compound?
Upon receiving a new lot of this compound, it is crucial to perform initial quality control checks. We recommend consulting the Certificate of Analysis (CoA) provided with your shipment. The CoA contains lot-specific information on purity, concentration, and other quality control parameters. You can typically find and download the CoA from the manufacturer's website by entering the product and lot number.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound. Please refer to the product data sheet for specific storage temperature and conditions (e.g., desiccated, protected from light). Storing the product outside the recommended conditions can lead to degradation and inconsistent experimental results.
Q3: I am observing unexpected or inconsistent results in my experiments. What are the initial troubleshooting steps?
Inconsistent results can stem from various factors. A systematic approach to troubleshooting is recommended. Begin by verifying the simple things: ensure all reagents, including this compound, have been stored correctly and have not expired. Double-check all calculations and dilutions. It is also good practice to confirm the proper functioning of all equipment used in the experiment.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: Inconsistent or No Activity of this compound
If you observe lower than expected or no activity of this compound, consider the following potential causes and solutions.
| Probable Cause | Recommended Mitigation |
| Improper Storage | Verify the storage conditions of your vial of this compound against the product data sheet. |
| Incorrect Preparation | Review the protocol for preparing the working solution. Ensure the correct solvent was used and that the final concentration is accurate. |
| Reagent Degradation | If the product is old or has been stored improperly, it may have degraded. Consider using a fresh vial or a new lot of the product. |
| Experimental Setup | Confirm that all other components of your experimental system are working correctly. This includes cell viability, buffer composition, and instrument settings. |
Issue 2: High Background Signal in Assays
High background can mask the specific signal from this compound. The following table outlines potential reasons and remedies.
| Probable Cause | Recommended Mitigation |
| Sub-optimal Reagent Concentration | Titrate the concentration of this compound and other critical reagents to find the optimal signal-to-noise ratio. |
| Contamination | Ensure that all reagents and labware are free from contaminants that might interfere with the assay. |
| Insufficient Washing Steps | Increase the number or duration of washing steps in your protocol to remove unbound reagents. |
| Non-specific Binding | Introduce a blocking step or include a blocking agent in your buffers to reduce non-specific binding. |
Experimental Workflow & Quality Control
A generalized workflow for incorporating a new reagent like this compound into your experiments should include several quality control checkpoints.
Logical Troubleshooting Flow
When encountering an issue, a logical progression of troubleshooting steps can help to efficiently identify the root cause.
References
Validation & Comparative
Validating VPC32183: A Comparative Guide to its Specificity for LPA1 and LPA3 Receptors
For Immediate Release
AUSTIN, Texas – December 7, 2025 – In the competitive landscape of lysophosphatidic acid (LPA) receptor antagonists, VPC32183 has emerged as a significant tool for researchers investigating the roles of LPA1 and LPA3 in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound with other known LPA receptor antagonists, supported by experimental data to validate its specificity for LPA1 and LPA3. This information is crucial for researchers, scientists, and drug development professionals in making informed decisions for their studies.
Executive Summary
This compound is a competitive antagonist of the LPA1 and LPA3 receptors. Experimental data from GTP[γ³⁵S] binding assays have demonstrated its inhibitory activity at these two receptor subtypes. This guide will delve into the quantitative specifics of this antagonism, compare it with other LPA receptor antagonists, and provide detailed experimental methodologies for the key validation assays.
Comparative Analysis of LPA Receptor Antagonists
To objectively assess the specificity of this compound, its performance was compared against other well-characterized LPA receptor antagonists, primarily Ki16425, which is also recognized as a dual LPA1/LPA3 antagonist.
| Compound | Target Receptor(s) | Assay Type | IC50 / Ki (nM) | Selectivity Profile |
| This compound | LPA1 | GTP[γ³⁵S] Binding Assay | 604 | Selective for LPA1 and LPA3. Devoid of agonist activity at LPA1, LPA2, and LPA3.[1] |
| LPA3 | GTP[γ³⁵S] Binding Assay | 940 | ||
| Ki16425 | LPA1 | Inositol Phosphate Production | 340 (Ki) | Preferentially inhibits LPA1 and LPA3 with moderate activity against LPA2. No reported activity at LPA4, LPA5, or LPA6.[2] |
| LPA3 | Inositol Phosphate Production | 930 (Ki) | ||
| LPA2 | Inositol Phosphate Production | 6500 (Ki) | ||
| AM095 | LPA1 | GTPγS Binding Assay | 980 (IC50, human) | Potent and selective LPA1 receptor antagonist. |
| LPA1 | GTPγS Binding Assay | 730 (IC50, mouse) |
Signaling Pathways and Experimental Workflow
To understand the validation process, it is essential to visualize the underlying signaling pathways and the experimental workflow.
LPA1/LPA3 Signaling Pathway
Lysophosphatidic acid (LPA) binding to its G protein-coupled receptors, LPA1 and LPA3, initiates a cascade of intracellular events. This signaling is primarily mediated through the Gαi, Gαq, and Gα12/13 subfamilies of G proteins. Activation of these pathways leads to downstream effects such as calcium mobilization, cell proliferation, and migration. Antagonists like this compound block the initial binding of LPA to the receptor, thereby inhibiting these downstream signals.
Caption: LPA1 and LPA3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Antagonist Validation
The specificity of this compound is typically validated through a series of in vitro assays. The general workflow involves expressing the target receptors in a suitable cell line, followed by functional assays to measure the antagonist's ability to inhibit the receptor's response to LPA.
Caption: General experimental workflow for validating LPA receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. Below are the generalized protocols for the key assays used in the characterization of LPA receptor antagonists.
GTP[γ³⁵S] Binding Assay
This assay measures the activation of G proteins upon receptor stimulation. An antagonist's potency is determined by its ability to inhibit the LPA-stimulated binding of the non-hydrolyzable GTP analog, [γ³⁵S]GTP, to G proteins in cell membranes expressing the receptor of interest.
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human LPA1 or LPA3 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).
-
Add varying concentrations of the antagonist (e.g., this compound) or vehicle control.
-
Add a fixed, sub-maximal concentration of LPA to stimulate the receptor.
-
Initiate the binding reaction by adding [γ³⁵S]GTP (typically 0.1-0.5 nM) and GDP (10-100 µM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the percentage of inhibition of LPA-stimulated [γ³⁵S]GTP binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific LPA-stimulated binding) by non-linear regression analysis.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like LPA1 and LPA3. The antagonist's efficacy is assessed by its ability to block the LPA-induced calcium flux.
Protocol:
-
Cell Preparation:
-
Plate cells expressing the LPA1 or LPA3 receptor in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) or vehicle for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of LPA to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the LPA-induced calcium response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
The available data robustly supports the characterization of this compound as a competitive antagonist with specificity for the LPA1 and LPA3 receptors. Its performance, when compared to other antagonists like Ki16425, provides researchers with a clear understanding of its utility in selectively targeting these two receptors. The detailed experimental protocols provided herein offer a foundation for the independent validation and application of this compound in studies aimed at elucidating the complex roles of LPA signaling in health and disease. Further characterization of its activity at other LPA receptor subtypes would provide an even more complete picture of its selectivity profile.
References
A Comparative Guide to VPC32183 and Other LPA Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lysophosphatidic acid (LPA) receptor antagonist VPC32183 with other prominent LPA receptor antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1 through 6 (LPA₁₋₆). These receptors are implicated in a wide array of physiological and pathological processes, making them attractive therapeutic targets. This guide focuses on this compound, a competitive antagonist of LPA₁ and LPA₃ receptors, and compares it with other well-characterized LPA receptor antagonists, including Ki16425, AM095, BMS-986020, and SAR100842.[1][2]
Quantitative Comparison of LPA Receptor Antagonists
While direct comparative studies for this compound are limited, this section presents available quantitative data for other key LPA receptor antagonists to provide a benchmark for performance.
Table 1: In Vitro Antagonist Potency (IC₅₀/Kᵢ Values in µM)
| Antagonist | LPA₁ | LPA₂ | LPA₃ | Assay Type | Cell Line/System | Reference(s) |
| This compound | Antagonist activity confirmed | No data | Antagonist activity confirmed | Calcium Mobilization | C2C12 cells | [3] |
| Ki16425 | 0.34 | 6.5 | 0.93 | Inositol Phosphate Production | RH7777 cells | [2] |
| AM095 | 0.98 (human) 0.73 (mouse) | No data | No data | GTPγS Binding | CHO cells | [4] |
| 0.025 (human) 0.023 (mouse) | No data | No data | Calcium Flux | CHO cells | [5][6] | |
| BMS-986020 | High Affinity | No data | No data | Radioligand Binding Displacement | LPA₁⁺ cells | [7] |
| SAR100842 | Potent & Selective | No data | No data | Functional Antagonism (Ca²⁺) | SSc Dermal Fibroblasts | [8] |
Note: A lower IC₅₀ or Kᵢ value indicates higher potency.
Table 2: Functional Inhibitory Activity (IC₅₀ Values in µM)
| Antagonist | Functional Assay | Cell Line | IC₅₀ (µM) | Reference(s) |
| This compound | Inhibition of LPA-induced Ca²⁺ increase | C2C12 cells | Not determined (Effective at 10 µM) | [3] |
| Ki16425 | Inhibition of LPA-induced cell migration | Various cancer cell lines | Effective at 10 µM | |
| AM095 | Inhibition of LPA-driven chemotaxis | A2058 melanoma cells | 0.233 | [4] |
| Inhibition of LPA-driven chemotaxis | CHO cells (mouse LPA₁) | 0.778 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize LPA receptor antagonists.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to LPA receptors. Antagonists are quantified by their ability to inhibit agonist-induced [³⁵S]GTPγS binding.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the LPA receptor of interest (e.g., CHO or RH7777 cells).[5][6]
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-40 µg of protein) with assay buffer (typically containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4).[5]
-
Antagonist Incubation: Add varying concentrations of the antagonist (e.g., this compound) or vehicle control to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of an LPA agonist to stimulate the receptor.
-
[³⁵S]GTPγS Addition: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) and GDP (typically 1-10 µM).[5][6]
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.[5]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the antagonist by fitting the data to a dose-response curve.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled LPA receptors.
Protocol:
-
Cell Seeding: Seed cells expressing the target LPA receptor into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) for 30-60 minutes at 37°C.[9]
-
Antagonist Pre-incubation: Wash the cells and add the antagonist at various concentrations, then incubate for 15-30 minutes.
-
Agonist Addition: Place the plate in a fluorescence plate reader and add a specific LPA agonist to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonist's inhibitory effect is quantified by the reduction in the agonist-induced fluorescence signal, from which an IC₅₀ value can be calculated.
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of cells towards an LPA gradient.
Protocol:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours to reduce basal migration.
-
Chamber Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Add media containing LPA to the lower chamber.
-
Cell Seeding: Pre-incubate the cells with different concentrations of the antagonist or vehicle control for 30 minutes. Seed the cells in the upper chamber.[10]
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (typically 4-24 hours).
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the migrated cells under a microscope or quantify the stain after elution.
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the control and determine the IC₅₀ value.
Signaling Pathways and Visualization
LPA receptors couple to various G proteins to initiate downstream signaling cascades that regulate key cellular processes. This compound, by antagonizing LPA₁ and LPA₃, blocks these pathways at an early stage.
Caption: LPA₁/LPA₃ signaling pathway and the inhibitory action of this compound.
The binding of LPA to its receptors, LPA₁ and LPA₃, triggers the activation of multiple G protein families, including Gαi, Gαq, and Gα12/13. These, in turn, modulate downstream effector pathways such as phospholipase C (PLC), Rho, PI3K, and Ras/MAPK, leading to various cellular responses. This compound acts as a competitive antagonist, preventing LPA from binding to these receptors and thereby inhibiting the initiation of these signaling cascades.
Caption: Workflow for the comparative characterization of LPA receptor antagonists.
This workflow outlines the key experimental steps for a comprehensive comparison of LPA receptor antagonists. It begins with the selection of compounds and proceeds through a series of in vitro assays to determine their potency and functional effects. The resulting data is then compiled and analyzed to provide a clear comparison of their performance and to understand their impact on cellular signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. adooq.com [adooq.com]
- 3. Mechanisms of the lysophosphatidic acid-induced increase in [Ca2+]i in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 5. Identification and Characterization of a Novel Lysophosphatidic Acid Receptor, p2y5/LPA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LPA Signaling Antagonists: VPC32183 versus Ki16425
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used antagonists in lysophosphatidic acid (LPA) signaling research: VPC32183 and Ki16425. LPA is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPA1-6). These receptors are implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, antagonists of LPA receptors are valuable tools for elucidating LPA signaling pathways and represent potential therapeutic agents for various diseases.
This document summarizes the available data on the performance of this compound and Ki16425, presents detailed experimental protocols for their characterization, and visualizes key signaling pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison
While both this compound and Ki16425 are recognized as antagonists of LPA1 and LPA3 receptors, a direct quantitative comparison is challenging due to the limited availability of public data for this compound's potency. Ki16425, however, has been more extensively characterized in the scientific literature.
Table 1: In Vitro Potency of Ki16425 against LPA Receptors
| Antagonist | Target Receptor | Assay Type | Cell Line | Potency (Ki) | Reference |
| Ki16425 | LPA1 | GTPγS Binding | RH7777 | 0.34 µM | [1] |
| LPA2 | GTPγS Binding | RH7777 | 6.5 µM | [1] | |
| LPA3 | GTPγS Binding | RH7777 | 0.93 µM | [1] | |
| LPA1 | GTPγS Binding | - | 0.25 µM | [2][3] | |
| LPA3 | GTPγS Binding | - | 0.36 µM | [2][3] |
Table 2: Qualitative Comparison of this compound and Ki16425
| Feature | This compound | Ki16425 |
| Primary Targets | LPA1 and LPA3 Receptors | LPA1 and LPA3 Receptors |
| Mechanism of Action | Competitive Antagonist[4] | Competitive Antagonist[1] |
| Selectivity | Stated to be an LPA1/LPA3 antagonist; quantitative data on other LPA receptors is not readily available. | Demonstrates selectivity for LPA1 and LPA3 over LPA2. No significant activity at LPA4, LPA5, and LPA6 has been reported.[1] |
| Agonist Activity | Devoid of agonist activity at human LPA1, LPA2, and LPA3 receptors.[4] | Can act as a weak partial agonist in some contexts (e.g., p42/p44 MAPK activation).[1] |
Signaling Pathways and Experimental Workflows
To understand the context in which these antagonists are studied, it is essential to visualize the LPA signaling pathway and the experimental workflows used to characterize their activity.
Caption: LPA Signaling and Antagonist Inhibition.
The diagram above illustrates the canonical LPA signaling pathway through LPA1 and LPA3 receptors. Both this compound and Ki16425 act by competitively binding to these receptors, thereby blocking the downstream signaling cascades that lead to cellular responses such as calcium mobilization, cell migration, and proliferation.
Caption: Workflow for Antagonist Characterization.
This workflow outlines the key steps in comparing the performance of LPA receptor antagonists. It begins with the preparation of appropriate cell lines and the compounds, followed by functional assays to measure their inhibitory activity, and concludes with data analysis to determine their potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antagonist performance. Below are protocols for two key experiments used to characterize LPA receptor antagonists.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to LPA receptors and is a direct way to quantify the potency of an antagonist.
Objective: To determine the inhibitory constant (Ki) of this compound and Ki16425 for LPA1 and LPA3 receptors.
Materials:
-
Cell membranes from a cell line overexpressing the human LPA receptor of interest (e.g., LPA1 or LPA3).
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
LPA (agonist).
-
This compound and Ki16425.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the transfected cell line using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Reaction Setup: In a microplate, combine the cell membranes (typically 5-20 µg of protein), varying concentrations of the antagonist (this compound or Ki16425), and a fixed concentration of LPA (typically at its EC80 or EC90).
-
Incubation: Pre-incubate the mixture at 30°C for 15-30 minutes to allow the antagonist to bind to the receptors.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Washing: Quickly wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki values by fitting the data to a competitive binding model using non-linear regression analysis.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon LPA receptor activation, a downstream signaling event.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Ki16425.
Materials:
-
A cell line endogenously or recombinantly expressing the LPA receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
LPA (agonist).
-
This compound and Ki16425.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye in HBSS at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of the antagonist (this compound or Ki16425) to the wells and incubate at 37°C for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of LPA (typically at its EC80) into the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC50 values by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and Ki16425 are valuable tools for investigating the roles of LPA1 and LPA3 in various biological processes. Ki16425 is well-characterized with publicly available potency data, demonstrating its selectivity for LPA1 and LPA3 over LPA2. This compound is described as a competitive antagonist for LPA1 and LPA3, but a lack of accessible quantitative potency data makes a direct comparison with Ki16425 difficult. The choice between these antagonists may depend on the specific experimental context, the need for well-documented potency, and other factors such as commercial availability and cost. The provided experimental protocols offer a framework for researchers to perform their own comparative studies to determine the most suitable antagonist for their specific research needs.
References
- 1. Development of a phosphatase-resistant, L-tyrosine derived LPA1/LPA3 dual antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold. | Semantic Scholar [semanticscholar.org]
- 4. Lysophosphatidic acid receptors LPA1 and LPA3 promote CXCL12-mediated smooth muscle progenitor cell recruitment in neointima formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of VPC32183 in Diverse Cell Types: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the LPA receptor antagonist VPC32183 and its alternatives, offering researchers, scientists, and drug development professionals objective data to inform their research. This guide summarizes the efficacy of these compounds in various cell types, details experimental protocols, and visualizes key biological pathways and workflows.
Introduction to this compound
This compound is a competitive antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. LPA is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs) to mediate a variety of cellular processes, including cell proliferation, migration, and survival. Dysregulation of the LPA signaling pathway has been implicated in the progression of several cancers, making its receptors attractive therapeutic targets. By blocking the binding of LPA to LPA1 and LPA3, this compound can inhibit these downstream cellular effects.
Comparison with Alternative LPA Receptor Antagonists
A notable alternative to this compound is Ki16425 , another antagonist of LPA receptors. While both compounds target LPA1 and LPA3, their selectivity and potency can differ. Ki16425 is a well-characterized antagonist with known inhibitory constants (Ki) for LPA1, LPA2, and LPA3 receptors, providing a benchmark for comparison.
Efficacy in Cancer Cell Lines
The alternative, Ki16425, has been shown to reduce LPA-induced proliferation in gastric cancer cell lines AGS and NCI-N87[1]. The inhibitory activity of Ki16425 against LPA receptors provides a quantitative measure of its potency.
Table 1: Quantitative Efficacy Data for Ki16425
| Receptor | Ki (inhibition constant) | Cell Line | Reference |
| LPA1 | 0.34 µM | RH7777 | --INVALID-LINK-- |
| LPA2 | 6.5 µM | RH7777 | --INVALID-LINK-- |
| LPA3 | 0.93 µM | RH7777 | --INVALID-LINK-- |
Experimental Protocols
To assess the efficacy of this compound and its alternatives, several in vitro assays can be employed. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the LPA receptor antagonist (e.g., this compound or Ki16425) and an LPA agonist to stimulate proliferation. Include appropriate controls (untreated cells, vehicle control, LPA-only control). Incubate for 24 to 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the LPA-induced cell viability).
Cell Proliferation Assay
This assay directly measures the number of viable cells over time.
-
Cell Seeding: Seed cells in a multi-well plate at a low density.
-
Treatment: Treat cells with the LPA receptor antagonist and/or LPA as described for the MTT assay.
-
Cell Counting: At various time points (e.g., 24, 48, and 72 hours), detach the cells using trypsin and count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Data Analysis: Plot cell number against time to generate growth curves and determine the effect of the antagonist on cell proliferation.
Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant.
-
Chamber Setup: Place a porous membrane (e.g., Matrigel-coated for invasion assays) between the upper and lower chambers of a Boyden chamber.
-
Chemoattractant: Add a solution containing LPA to the lower chamber.
-
Cell Seeding: Seed cells in serum-free media in the upper chamber. The LPA receptor antagonist is added to the upper chamber with the cells.
-
Incubation: Incubate the chamber for a period that allows for cell migration (typically 4-24 hours).
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the number of migrated cells under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control groups to determine the inhibitory effect of the antagonist on chemotaxis.
Visualizing Mechanisms and Workflows
To better understand the context of this compound's function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: LPA signaling pathway and this compound inhibition.
Caption: Workflow for assessing this compound efficacy.
References
Comparative Analysis of VPC03090-P Cross-Reactivity with Other GPCRs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor antagonist VPC03090-P with alternative compounds, supported by experimental data. This analysis focuses on the cross-reactivity profile of these molecules against other G protein-coupled receptors (GPCRs).
Initial investigations into the compound VPC32183 suggest a likely typographical error in nomenclature, with research literature pointing towards VPC03090 as the compound of interest. VPC03090 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, VPC03090-P.[1] This guide will focus on the active phosphate metabolite, VPC03090-P, a competitive antagonist of S1P receptor subtypes 1 and 3 (S1P1 and S1P3).[1]
Comparative Selectivity Profile
| Compound | Primary Target(s) | Ki (nM) or EC50 (nM) | Known Cross-Reactivity/Selectivity Notes |
| VPC03090-P | S1P1, S1P3 (Antagonist) | S1P1: 24 (human), 14 (mouse) S1P3: 51 (human) | Highest affinity for S1P5, followed by S1P4, S1P1, and S1P3.[1] Data on cross-reactivity with non-S1P GPCRs is limited. |
| VPC23019 | S1P1, S1P3 (Antagonist) | S1P1: pKB of 7.5 S1P3: pKB of 6.0 | Has been reported to have agonist activity at S1P3 receptors in some assay systems.[2] Also noted to inhibit Ca2+ signals in response to S1P3 activation but not Rho activation.[2] |
| VPC44116 | S1P1, S1P3 (Antagonist) | Not specified | Potency at S1P1 is indistinguishable from VPC03090-P. |
| CYM-5541 | S1P3 (Allosteric Agonist) | EC50 = 72-132 nM | Displays no activity at S1P1, S1P2, S1P4, and S1P5 receptors at concentrations up to 10 μM. Shows no significant activities in a profiling panel of 55 GPCRs, ion channels, and transporters.[3] |
| WAVE | S1P1 (Antagonist) | Not specified | A selective S1P1 antagonist. |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 (Agonist) | Not specified | Non-selective S1P receptor modulator. |
Signaling Pathways and Experimental Workflows
To determine the selectivity and functional activity of compounds like VPC03090-P, specific experimental assays are employed. The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing GPCR cross-reactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific receptor systems and compounds.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Radioligand specific for the target GPCR.
-
Test compound (e.g., VPC03090-P) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Membrane Addition: Add cell membranes (3-20 µg protein for cells or 50-120 µg for tissue) to each well to initiate the binding reaction.[4]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Protocol 2: [35S]GTPγS Functional Assay
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring G-protein activation.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Agonist for the target GPCR.
-
Test compound (e.g., VPC03090-P).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well filter plates or Scintillation Proximity Assay (SPA) beads.
-
Microplate scintillation counter or luminometer.
Procedure (Filtration Format):
-
Reaction Setup: In a 96-well plate, add assay buffer, GDP, cell membranes, and the test compound (for antagonist testing) or buffer (for agonist testing).[5]
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature. For antagonist testing, add the agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Initiation: Add [35S]GTPγS to all wells to start the reaction.[5]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[5]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters with ice-cold buffer.[5]
-
Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: For agonist testing, plot the amount of [35S]GTPγS bound against the agonist concentration to determine EC50 and Emax. For antagonist testing, perform agonist dose-response curves in the presence of different concentrations of the antagonist to determine the antagonist's potency (pA2 or Ki). A rightward shift in the agonist dose-response curve indicates competitive antagonism.
Conclusion
VPC03090-P is a potent antagonist of S1P1 and S1P3 receptors. While its selectivity within the S1P receptor family is established, a comprehensive cross-reactivity profile against a broader range of GPCRs is not widely published. In contrast, compounds like CYM-5541 have been shown to be highly selective for S1P3 with no significant off-target activities in a broad panel screening.[3] For a thorough evaluation of VPC03090-P's therapeutic potential and safety profile, further investigation into its cross-reactivity with other GPCRs is warranted. The experimental protocols provided herein offer a standardized approach for conducting such selectivity studies.
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Effects of LPA Receptor Antagonists: VPC32183 and Ki16425
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the lysophosphatidic acid (LPA) receptor antagonist VPC32183 and a well-characterized alternative, Ki16425. While both compounds target LPA receptors 1 and 3 (LPA1/3), a significant disparity exists in the available data regarding their effects. This document summarizes the known in vitro activity of this compound and contrasts it with the extensive in vitro and in vivo data available for Ki16425, offering a comprehensive overview for researchers in the field.
Data Presentation
In Vitro Antagonist Potency
| Compound | Target(s) | Assay Type | IC50 / Ki | Reference(s) |
| This compound | LPA1, LPA3 | GTP[γ35S] Binding | LPA1: 604 nM, LPA3: 940 nM | [1] |
| Ki16425 | LPA1, LPA3 | GTPγS Binding | LPA1: 0.25 µM (Ki), LPA3: 0.36 µM (Ki) | [2] |
| LPA1, LPA3 | Calcium Mobilization | LPA1: 0.34 µM (Ki), LPA3: 0.93 µM (Ki) | [3] | |
| LPA2 | Calcium Mobilization | 6.5 µM (Ki) | [3] |
In Vivo Efficacy: A Comparative Overview
A critical gap in the publicly available literature is the absence of in vivo efficacy and pharmacokinetic data for this compound. In contrast, Ki16425 has been evaluated in multiple animal models, demonstrating its potential as a therapeutic agent.
| Compound | Animal Model | Condition | Dosing Regimen | Key In Vivo Effects | Reference(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Ki16425 | Mouse | LPS-induced Sepsis | 20 mg/kg, i.p. | - Reduced peritoneal levels of KC and IL-6. - Attenuated LPS-induced protein oxidation and caspase-3 cleavage in liver and kidney. - Protected against LPS-induced mortality. | [4][5] |
| Mouse | T-cell Lymphoma Xenograft | Not Specified | - Retarded tumor growth. - Induced apoptosis (downregulation of Bcl2, upregulation of p53, Bax, cleaved caspase-3). - Inhibited glycolysis (decreased GLUT3 and MCT1 expression). | [1] | |
| Mouse | Renal Cell Carcinoma Xenograft | 20 mg/kg, s.c., daily | - Markedly inhibited tumor growth. - Reduced tumor proliferation (Ki67 staining) and angiogenesis (CD34 staining). | [6] |
Experimental Protocols
In Vitro: GTP[γ35S] Binding Assay for LPA Receptor Antagonism
This protocol is a generalized procedure for determining the antagonist activity of compounds like this compound and Ki16425 at LPA receptors.
-
Membrane Preparation : Cell membranes are prepared from cell lines overexpressing the human LPA1 or LPA3 receptor.
-
Reaction Mixture : In a 96-well plate, the following are combined:
-
Cell membranes (10-20 µg of protein).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).
-
GDP (10 µM) to ensure the G protein is in its inactive state.
-
Varying concentrations of the antagonist (e.g., this compound or Ki16425) or vehicle control.
-
LPA (agonist) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Initiation of Reaction : The binding reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).
-
Incubation : The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration : The reaction is stopped by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Scintillation Counting : The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis : The inhibitory effect of the antagonist is calculated as a percentage of the LPA-stimulated [35S]GTPγS binding. IC50 values are determined by non-linear regression analysis.[7]
In Vivo: Mouse Model of LPS-Induced Sepsis
This protocol outlines the methodology used to evaluate the anti-inflammatory effects of Ki16425 in vivo.
-
Animal Model : Male C57BL/6 mice (6-8 weeks old) are used.
-
Acclimatization : Animals are allowed to acclimatize for at least one week before the experiment.
-
Treatment Administration :
-
The treatment group receives an intraperitoneal (i.p.) injection of Ki16425 (20 mg/kg body weight) dissolved in a vehicle (e.g., 5% DMSO in PBS).
-
The control group receives an i.p. injection of the vehicle alone.
-
-
Sepsis Induction : One hour after treatment, sepsis is induced by an i.p. injection of lipopolysaccharide (LPS) (5 mg/kg body weight). A control group receives PBS instead of LPS.
-
Sample Collection and Analysis :
-
Four hours after LPS injection, mice are euthanized.
-
Peritoneal lavage fluid is collected to measure cytokine levels (e.g., KC and IL-6) by ELISA.
-
Liver and kidney tissues are harvested for analysis of protein oxidation (by immunoblotting for carbonyl groups) and apoptosis (by Western blot for cleaved caspase-3 and TUNEL staining).
-
-
Survival Study : For mortality studies, a higher dose of LPS (15 mg/kg) is used, and mice are monitored for survival over a period of 5 days.[4][5]
In Vivo: Mouse Xenograft Model of Cancer
This protocol describes a general procedure for assessing the anti-tumor efficacy of compounds like Ki16425.
-
Cell Culture : Human cancer cells (e.g., renal cell carcinoma lines 786-O or UMRC3) are cultured in appropriate media.
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.
-
Tumor Implantation : 1 x 10^6 to 5 x 10^6 cancer cells, resuspended in a mixture of serum-free medium and Matrigel, are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Tumors are allowed to establish and grow. Tumor volume is measured every 2-3 days using calipers.
-
Treatment Initiation : When the average tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration :
-
The treatment group receives daily subcutaneous (s.c.) injections of Ki16425 (20 mg/kg).
-
The control group receives daily s.c. injections of the vehicle (e.g., PBS).
-
-
Efficacy Evaluation :
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study (e.g., after 21-28 days), mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be processed for immunohistochemical analysis of proliferation markers (e.g., Ki67) and angiogenesis markers (e.g., CD34).[6]
-
Mandatory Visualization
Signaling Pathways
Caption: LPA1/3 signaling pathway and point of inhibition by Ki16425.
Experimental Workflow: In Vivo Sepsis Model
Caption: Workflow for the in vivo mouse model of LPS-induced sepsis.
Conclusion
This compound is a documented in vitro antagonist of LPA1 and LPA3 receptors. However, the current body of scientific literature lacks in vivo data to support its efficacy or characterize its pharmacokinetic profile. In contrast, Ki16425, another LPA1/3 antagonist, has been extensively studied both in vitro and in vivo. The available data for Ki16425 demonstrates its potential to mitigate inflammatory responses in a sepsis model and to inhibit tumor growth and progression in various cancer models. Researchers considering the use of this compound should be aware of the limited data and may find Ki16425 to be a more suitable tool for in vivo studies requiring a dual LPA1/3 antagonist. Further preclinical development and publication of in vivo studies are necessary to fully evaluate the therapeutic potential of this compound.
References
- 1. Targeting lysophosphatidic acid receptor with Ki16425 impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lysophosphatidic acid receptor 1 antagonist ki16425 blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid receptor 1 antagonist ki16425 blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autotaxin-Lysophosphatidic Acid Signaling Axis Mediates Tumorigenesis and Development of Acquired Resistance to Sunitinib in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
VPC32183 as a Negative Control in Lysophosphatidic Acid (LPA) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VPC32183 with other common lysophosphatidic acid (LPA) receptor antagonists, supporting its use as a negative control in LPA signaling studies. Detailed experimental protocols and supporting data are presented to aid in the design and interpretation of research involving LPA receptors.
Introduction to this compound
This compound is a competitive antagonist for the lysophosphatidic acid receptors LPA1 and LPA3.[1] It is characterized by its lack of agonist activity, making it an ideal negative control for in vitro and in vivo studies investigating LPA-mediated signaling pathways.[1] A negative control is a crucial component of experimental design, demonstrating that any observed effects are due to the specific activation of the signaling pathway of interest and not due to off-target effects of the experimental compounds or other variables.[2][3][4][5][6] By using this compound, researchers can ensure that the observed cellular responses are a direct result of LPA receptor activation and not an artifact.
Comparative Analysis of LPA Receptor Antagonists
The selection of an appropriate antagonist is critical for the specific inhibition of LPA receptor subtypes. The following table summarizes the inhibitory activities of this compound and other commonly used LPA receptor antagonists. This data is compiled from various studies to provide a comparative overview.
| Antagonist | Target Receptor(s) | Potency (Ki or IC50) | Assay Type | Reference |
| This compound | LPA1, LPA3 | LPA1: Ki = 18 nM | GTP[γ35S] binding | [7] |
| Ki16425 | LPA1, LPA3 > LPA2 | LPA1: Ki = 0.34 µM; LPA2: Ki = 6.5 µM; LPA3: Ki = 0.93 µM | Radioligand binding | [8] |
| AM966 | LPA1 | IC50 = 17 nM | Calcium flux | [9] |
| BMS-986020 | LPA1 | pKB ≈ 8 | Calcium mobilization | [10] |
| RO 6842262 | LPA1 | >30-fold selectivity for LPA1 | Calcium mobilization | [10] |
| Amgen compound 35 | LPA2 | pIC50 = 7.77 | Calcium mobilization | [10] |
| Merck compound 20 | LPA2 | pIC50 > 6 | Calcium mobilization | [10] |
LPA Signaling Pathways
LPA exerts its diverse biological effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[10][11] These receptors couple to various heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, to initiate downstream signaling cascades that regulate a wide range of cellular processes, including proliferation, migration, and survival.[10][11] The diagram below illustrates the major LPA signaling pathways.
Caption: LPA receptor signaling pathways.
Experimental Protocols
The following are detailed protocols for common assays used to study LPA signaling, where this compound can be employed as a negative control.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following LPA receptor activation, a hallmark of Gq-coupled receptor signaling.
Experimental Workflow:
Caption: Calcium mobilization assay workflow.
Methodology:
-
Cell Culture: Seed cells (e.g., HEK293T cells transiently expressing the LPA receptor of interest) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[12][13][14][15][16]3. Negative Control and Compound Treatment: After dye loading, wash the cells to remove excess dye. Pre-incubate the cells with this compound (typically 1-10 µM) or a vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
LPA Stimulation: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Initiate reading of the baseline fluorescence, and then inject LPA at the desired concentration to stimulate the cells.
-
Data Acquisition and Analysis: Continuously record the fluorescence intensity before and after the addition of LPA. The change in fluorescence, indicative of intracellular calcium mobilization, is then analyzed. The response in the presence of this compound should be significantly attenuated compared to the vehicle control, confirming the LPA receptor-mediated nature of the calcium signal.
Transwell Cell Migration Assay
This assay assesses the chemotactic response of cells to an LPA gradient, a process often mediated by LPA1 and LPA3.
Experimental Workflow:
Caption: Transwell cell migration assay workflow.
Methodology:
-
Preparation of Transwell Inserts: Place Transwell inserts (with a pore size appropriate for the cell type, e.g., 8 µm) into the wells of a 24-well plate. [17][18][19][20]2. Chemoattractant Gradient: Fill the lower chamber of the wells with cell culture medium containing LPA as the chemoattractant. In a control well, use a medium without LPA.
-
Cell Preparation and Treatment: Harvest the cells to be studied and resuspend them in a serum-free medium. Pre-incubate the cells with this compound (e.g., 1-10 µM) or a vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (this time will need to be optimized for the specific cell type, typically 4-24 hours).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet). Count the number of migrated cells in several microscopic fields for each insert. The number of migrated cells in the this compound-treated group should be significantly lower than in the vehicle-treated group, indicating that the migration is dependent on LPA receptor signaling.
Conclusion
This compound serves as a valuable tool in LPA research due to its specific antagonist activity at LPA1 and LPA3 receptors with no discernible agonist effects. Its use as a negative control is essential for validating the specificity of LPA-induced cellular responses in a variety of experimental settings. The provided comparative data and detailed protocols offer a framework for researchers to effectively incorporate this compound into their studies to dissect the complex roles of LPA signaling in health and disease.
References
- 1. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive and Negative Controls | Rockland [rockland.com]
- 3. bosterbio.com [bosterbio.com]
- 4. study.com [study.com]
- 5. Negative Control Group | Definition & Examples - Video | Study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labs.pbrc.edu [labs.pbrc.edu]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Reproducibility of VPC32183 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings related to VPC32183, a competitive antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3. To offer a comprehensive evaluation of its performance and aid in the reproducibility of experimental results, this document compares this compound with a well-characterized alternative, Ki16425, and presents detailed experimental protocols for key assays.
Performance Comparison of LPA1/LPA3 Antagonists
The following table summarizes the binding affinities of this compound and a key alternative, Ki16425, for LPA receptors. This quantitative data is essential for comparing their potency and selectivity.
| Compound | Target Receptor(s) | Ki (μM) | Assay Type | Reference |
| This compound | LPA1, LPA3 | Not explicitly quantified in publicly available literature | Competitive Antagonist | [1] |
| Ki16425 | LPA1 | 0.25 | GTPγS binding assay | [2] |
| LPA2 | 6.5 | Inositol phosphate production | [3] | |
| LPA3 | 0.36 | GTPγS binding assay | [2] | |
| 0.93 | Inositol phosphate production | [3] |
Note: The absence of publicly available Ki values for this compound presents a challenge in directly comparing its potency to Ki16425. Researchers should consider this data gap when designing experiments.
Key Experimental Findings and Protocols
This section details the methodologies for two key experimental findings associated with the use of this compound and its alternatives.
Inhibition of ERK1/2 MAP Kinase Phosphorylation
Finding: this compound has been shown to inhibit the activation of the ERK1/2 MAP kinase pathway. This is a critical signaling cascade involved in cell proliferation, differentiation, and survival.
Experimental Protocol: Western Blotting for Phospho-ERK1/2
This protocol outlines the steps to assess the phosphorylation status of ERK1/2 in response to stimuli and the inhibitory effect of compounds like this compound.
-
Cell Culture and Treatment:
-
Culture chosen cells (e.g., HEK293, A549) in appropriate media to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate cells with desired concentrations of this compound or Ki16425 for a specified time.
-
Stimulate the cells with an agonist (e.g., LPA) for a predetermined duration.
-
-
Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Experimental Workflow for ERK1/2 Phosphorylation Assay
Caption: Workflow for assessing ERK1/2 phosphorylation.
Inhibition of Intracellular Calcium Mobilization
Finding: this compound and Ki16425 are known to inhibit LPA-induced increases in intracellular calcium ([Ca2+]i), a key second messenger in many signaling pathways.
Experimental Protocol: Intracellular Calcium Measurement with Fura-2 AM
This protocol describes a common method for measuring changes in [Ca2+]i using the ratiometric fluorescent indicator Fura-2 AM.[5][6][7][8][9]
-
Cell Preparation:
-
Seed cells onto glass coverslips or in a multi-well plate suitable for fluorescence imaging.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Fura-2 AM is typically 1-5 µM.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye.
-
-
Antagonist and Agonist Addition:
-
Place the coverslip in a perfusion chamber on a fluorescence microscope or the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the desired concentration of this compound or Ki16425 and incubate for a specified period.
-
Add the agonist (e.g., LPA) to stimulate a calcium response.
-
-
Fluorescence Measurement:
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio over time.
-
The change in the ratio from baseline upon agonist addition, in the presence and absence of the antagonist, is used to determine the inhibitory effect.
-
Caption: LPA1/LPA3 receptor signaling pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. adooq.com [adooq.com]
- 4. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. hellobio.com [hellobio.com]
- 9. moodle2.units.it [moodle2.units.it]
Comparative Guide to VPC32183 from Chemical Suppliers for Researchers
For researchers and professionals in drug development, the selection of high-quality chemical reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comparative analysis of the lysophosphatidic acid (LPA) receptor antagonist, VPC32183, from various chemical suppliers. This compound is a competitive antagonist of LPA receptors 1 and 3 (LPA1/3) and is a valuable tool for studying the roles of these receptors in various physiological and pathological processes, including fibrosis and cancer.[1][2][3][4][5][6]
Supplier and Product Specification Comparison
A direct head-to-head experimental comparison of this compound from different suppliers is not publicly available. Therefore, this comparison is based on the product specifications and quality control data provided by the suppliers. Researchers should always consult the most recent Certificate of Analysis (CoA) from the supplier for batch-specific information.
| Feature | Sigma-Aldrich (Avanti Polar Lipids) | MedKoo Biosciences |
| Product Name | VPC 32183 (S) | This compound |
| CAS Number | 799268-75-0 | 717110-61-7 |
| Molecular Formula | C₃₃H₅₄N₃O₆P | C₃₃H₅₁N₂O₆P |
| Molecular Weight | 619.77 g/mol | 602.75 g/mol |
| Purity | >99% (TLC) | >98% (or refer to CoA) |
| Form | Powder | Solid powder |
| Storage | -20°C | 0 - 4°C (short term), -20°C (long term) |
| Shipping | Dry ice | Ambient temperature |
| Solubility | Not specified | Not specified |
| Quality Control | Thin-Layer Chromatography (TLC) | Refer to Certificate of Analysis |
Note: The difference in CAS numbers and molecular formulas/weights may be due to the salt form of the compound supplied (e.g., ammonium salt vs. free acid). Researchers should verify the exact form with the supplier to ensure consistency in their experiments.
LPA1 and LPA3 Signaling Pathways
This compound exerts its effects by blocking the signaling of LPA through its receptors, LPA1 and LPA3. These G protein-coupled receptors (GPCRs) are known to couple to multiple G protein subtypes, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of a diverse array of downstream signaling pathways.[7][8][9] The inhibition of these pathways by this compound is central to its utility in research.
Experimental Protocols
The performance of this compound from any supplier can be validated through in vitro assays that measure the inhibition of LPA-induced cellular responses. The two most common assays are the calcium flux assay, which measures the inhibition of LPA-induced intracellular calcium release, and the cell migration assay, which assesses the blockade of LPA-induced cell movement.
Experimental Workflow
The general workflow for evaluating the inhibitory activity of this compound involves cell culture, treatment with the antagonist, stimulation with an LPA agonist, and subsequent measurement of the cellular response.
Calcium Flux Assay
This protocol is designed to measure the ability of this compound to inhibit LPA-induced intracellular calcium mobilization in a cell line endogenously expressing LPA1 and LPA3, such as the MDA-MB-231 human breast cancer cell line.[1]
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom assay plates
-
This compound (from supplier of choice)
-
LPA (e.g., 18:1 LPA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
This compound Preparation and Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in HBSS to achieve the desired final concentrations.
-
After the dye loading incubation, wash the cells twice with HBSS.
-
Add 100 µL of the diluted this compound to the respective wells and incubate at 37°C for 30 minutes. Include a vehicle control (DMSO) and a no-stimulus control.
-
-
LPA Stimulation and Measurement:
-
Prepare a solution of LPA in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the assay plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a short baseline reading, inject the LPA solution into the wells.
-
Continue to record the fluorescence intensity for at least 2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% response) and the no-stimulus control (0% response).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Migration (Boyden Chamber) Assay
This protocol assesses the ability of this compound to inhibit LPA-induced cell migration using a Boyden chamber or transwell insert system.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (serum-free for the assay)
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
This compound
-
LPA
-
Fibronectin (for coating inserts, optional)
-
Calcein AM or Crystal Violet for cell staining
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Culture MDA-MB-231 cells to sub-confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium.
-
Assay Setup:
-
(Optional) Coat the top of the Boyden chamber inserts with fibronectin (10 µg/mL) and allow to dry.
-
Add serum-free medium containing LPA (chemoattractant) to the lower wells of the chamber plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for measurable cell migration (e.g., 4-24 hours).
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with Crystal Violet. Elute the dye and measure the absorbance, or count the stained cells under a microscope.
-
Alternatively, for a fluorescence-based readout, stain the migrated cells with Calcein AM, lyse the cells, and measure the fluorescence in the bottom well.
-
-
Data Analysis:
-
Quantify the number of migrated cells or the fluorescence intensity for each condition.
-
Normalize the data to the vehicle control (100% migration) and a control with no chemoattractant (basal migration).
-
Plot the normalized migration against the log concentration of this compound to determine the IC50 value.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of lysophosphatidic acid receptors LPAR1/3 ameliorates lung fibrosis induced by irradiation (Journal Article) | OSTI.GOV [osti.gov]
- 6. LPA receptor1 antagonists as anticancer agents suppress human lung tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
VPC32183 in Focus: A Comparative Guide to LPA Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VPC32183 with other notable lysophosphatidic acid (LPA) receptor antagonists, supported by experimental data. This compound is a competitive antagonist of LPA receptors 1 and 3 (LPA1 and LPA3), critical mediators in various physiological and pathological processes, including fibrosis and cancer.
This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to inform research and development decisions in the context of LPA receptor antagonism.
Performance Comparison of LPA Receptor Antagonists
The following tables summarize the in vitro potency of this compound in comparison to two other well-characterized LPA receptor antagonists, Ki16425 and AM-095. These compounds are frequently used as tool compounds to investigate the roles of LPA1 and LPA3.
| Compound | Target(s) | Assay Type | Species | IC50 / Ki Value | Reference |
| This compound | LPA1 (EDG2) | GTPγS Binding | Human | 604 nM (IC50) | [1] |
| LPA3 (EDG7) | GTPγS Binding | Human | 940 nM (IC50) | [1] | |
| Ki16425 | LPA1 | Inositol Phosphate Production | Human | 0.34 µM (Ki) | [2] |
| LPA2 | Inositol Phosphate Production | Human | 6.5 µM (Ki) | [2] | |
| LPA3 | Inositol Phosphate Production | Human | 0.93 µM (Ki) | [2] | |
| LPA1 | Calcium Mobilization | Human | 0.046 µM (IC50) | [2] | |
| AM-095 | LPA1 | Calcium Flux | Human | 0.025 µM (IC50) | [3][4] |
| LPA1 | Calcium Flux | Mouse | 0.023 µM (IC50) | [3][4] | |
| LPA1 | GTPγS Binding | Human | 0.98 µM (IC50) | [3] | |
| LPA1 | GTPγS Binding | Mouse | 0.73 µM (IC50) | [3] |
Functional Assay Comparison: Inhibition of LPA-Induced Calcium Influx in SH-SY5Y Neuroblastoma Cells
A key functional consequence of LPA receptor activation is the mobilization of intracellular calcium. The following table compares the effectiveness of this compound, Ki16425, and AM-095 in blocking this response.
| Compound | Concentration Used | Inhibition of LPA-induced Ca2+ influx | Reference |
| This compound | 1 µM | No effect | [5] |
| Ki16425 | 10 µM | >50% inhibition | [5] |
| AM-095 | 500 nM | >50% inhibition | [5] |
Signaling Pathways and Experimental Workflows
The antagonism of the LPA1 receptor by compounds like this compound interrupts key signaling cascades involved in cell proliferation, migration, and fibrosis. Below are diagrams illustrating the targeted pathway and a typical experimental workflow for assessing antagonist efficacy.
// Nodes LPA [label="LPA", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LPA1 [label="LPA1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi, Gαq, Gα12/13", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; RhoA [label="RhoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="IP3 / DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Migration [label="Cell Migration\n& Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPA -> LPA1; this compound -> LPA1 [arrowhead=tee, color="#EA4335"]; LPA1 -> G_protein; G_protein -> PLC; G_protein -> RhoA; PLC -> IP3_DAG; IP3_DAG -> Ca_release; RhoA -> ROCK; ROCK -> Cell_Migration; Ca_release -> Cell_Migration; Cell_Migration -> Fibrosis; }
Caption: LPA1 Receptor Signaling Pathway and Point of Inhibition by this compound.// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Pre-incubation with\nthis compound or Alternative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stimulation [label="Stimulation with LPA", fillcolor="#FBBC05", fontcolor="#202124"]; assay [label="Functional Assay\n(e.g., Calcium Mobilization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Acquisition\n& Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Determine IC50/Ki", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treatment; treatment -> stimulation; stimulation -> assay; assay -> data_analysis; data_analysis -> end; }
Caption: General Experimental Workflow for Evaluating LPA Receptor Antagonists.Key Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key assays used to characterize LPA receptor antagonists.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. Antagonists compete with the agonist, leading to a decrease in [³⁵S]GTPγS binding.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target LPA receptor (e.g., LPA1 or LPA3).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of the antagonist (e.g., this compound), a fixed concentration of the agonist (LPA), and GDP.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the antagonist concentration.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like LPA1 and LPA3.
General Protocol:
-
Cell Seeding: Seed cells expressing the target LPA receptor into a 96-well black, clear-bottom plate.
-
Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 30-60 minutes at 37°C.[3]
-
Washing: Wash the cells with an appropriate assay buffer.
-
Compound Addition: Use an automated liquid handler or a fluorometric imaging plate reader (FLIPR) to add varying concentrations of the antagonist to the wells, followed by a fixed concentration of LPA.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Calculate the percentage of inhibition of the LPA-induced calcium response for each antagonist concentration and determine the IC50 value.
Transwell Cell Migration (Chemotaxis) Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, such as LPA.
General Protocol:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours. Resuspend the cells in a serum-free medium.
-
Chamber Setup: Use a multi-well plate with transwell inserts containing a porous membrane (e.g., 8 µm pore size). Fill the lower chamber with a medium containing LPA as the chemoattractant.
-
Cell Seeding: Pre-incubate the cells with different concentrations of the antagonist (e.g., this compound) for 30 minutes. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a sufficient time (e.g., 4-24 hours) at 37°C to allow for cell migration through the membrane.
-
Cell Staining and Quantification: Remove the non-migrated cells from the upper side of the membrane. Fix and stain the migrated cells on the lower side of the membrane with a dye such as crystal violet.
-
Analysis: Count the number of migrated cells in several microscopic fields for each insert or elute the dye and measure the absorbance. Calculate the percentage of inhibition of migration for each antagonist concentration to determine the IC50 value.
References
- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for Novel Chemical Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) or handling protocol for a substance designated "VPC32183" is publicly available. This document provides essential, immediate safety and logistical information for handling a hypothetical novel chemical compound, referred to herein as this compound, based on established best practices for laboratory safety and chemical handling. It is imperative to conduct a thorough risk assessment for any new chemical and to supplement this guidance with institution-specific safety protocols.
This guide is designed to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Immediate Safety and Personal Protective Equipment (PPE)
When handling a novel compound with unknown toxicity and properties, a cautious approach is paramount. The following table summarizes the recommended PPE levels based on the potential hazards encountered during different laboratory procedures.
| Hazard Level & Procedure | Required Personal Protective Equipment (PPE) |
| Low Hazard (e.g., handling in a closed system, small quantities) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Moderate Hazard (e.g., open-bench manipulations, potential for splashes) | - Chemical-resistant lab coat or apron- Chemical splash goggles- Double-layered nitrile gloves or heavy-duty chemical-resistant gloves |
| High Hazard (e.g., risk of aerosol generation, handling potent compounds) | - Full-face respirator with appropriate cartridges- Chemical-resistant suit or coveralls- Chemical-resistant gloves and boots |
Note: The selection of appropriate PPE is contingent on a comprehensive risk assessment of the specific experimental protocol.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling novel compounds minimizes risk and ensures procedural consistency. The following workflow outlines the key stages of handling this compound, from preparation to post-experiment cleanup.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
